molecular formula C6H5NO2S B1610500 5-Mercaptopyridine-2-carboxylic acid CAS No. 24242-22-6

5-Mercaptopyridine-2-carboxylic acid

Cat. No.: B1610500
CAS No.: 24242-22-6
M. Wt: 155.18 g/mol
InChI Key: CTAJWLMNJKCYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Mercaptopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Mercaptopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercaptopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJWLMNJKCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947066
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-22-6
Record name 2-Pyridinecarboxylic acid, 5-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Mercaptopyridine-2-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Mercaptopyridine-2-carboxylic Acid

Introduction

5-Mercaptopyridine-2-carboxylic acid is a sulfur-containing heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a carboxylic acid and a thiol group on a pyridine scaffold, it offers versatile opportunities for chemical modification and coordination. The strategic placement of these functional groups makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The pyridine ring itself is a common motif in numerous approved drugs, and its derivatives are actively explored as enzyme inhibitors and for other therapeutic applications.[1] This guide provides a comprehensive overview of the key identifiers, properties, synthesis, applications, and safety considerations for 5-Mercaptopyridine-2-carboxylic acid.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical compound is fundamental for research and development. This section provides the key identifiers and a summary of the physicochemical properties of 5-Mercaptopyridine-2-carboxylic acid and its isomers.

Core Identifiers

While specific data for 5-Mercaptopyridine-2-carboxylic acid is sparse, several of its isomers are well-documented. It is crucial for researchers to verify the specific isomer being used.

Identifier5-Mercaptopyridine-2-carboxylic acid4-Mercaptopyridine-2-carboxylic acid2-Mercaptopyridine-4-carboxylic acid5-Mercaptopyridine-3-carboxylic acid
CAS Number 24242-22-6[2]18103-74-7[3]18616-05-2[2]24242-21-5[4]
Molecular Formula C6H5NO2SC6H5NO2SC6H5NO2SC6H5NO2S
Molecular Weight 155.17 g/mol 155.18 g/mol [3]155.17 g/mol 155.17 g/mol [4]
IUPAC Name 5-Sulfanylpyridine-2-carboxylic acid4-Sulfanylidene-1H-pyridine-2-carboxylic acid[3]2-Sulfanylidene-1H-pyridine-4-carboxylic acid[2]5-Sulfanylpyridine-3-carboxylic acid
Synonyms 5-Mercapto-2-picolinic acid4-Mercaptopicolinic acid[3]2-Mercapto-4-pyridinecarboxylic acid[2]5-Mercaptonicotinic acid
Physicochemical Properties

The properties of these compounds are influenced by the tautomeric equilibrium between the thiol and thione forms, which can be affected by the solvent and pH.

PropertyValue / DescriptionSource
Appearance Typically a yellow to orange solid.[2]
Solubility Sparingly soluble in water (e.g., 12 g/L at 25°C for the 2,4-isomer). Soluble in many organic solvents.[2][5]
pKa (Predicted) ~2.34 ± 0.20 (for the 2,4-isomer)[2]
Topological Polar Surface Area 81.4 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis and Reactivity

The synthesis of mercaptopyridine carboxylic acids can be challenging due to the potential for oxidation of the thiol group. A common strategy involves the nucleophilic aromatic substitution of a halogenated pyridine carboxylic acid precursor with a sulfur nucleophile.

General Synthesis Workflow

A plausible synthetic route starting from a di-halogenated pyridine precursor is outlined below. This approach offers a versatile pathway to various isomers depending on the starting material.

Synthesis_Workflow Start 3,5-Dichloropyridine-2-carboxylic acid Step1 Nucleophilic Aromatic Substitution (NaSH or other sulfur source in polar aprotic solvent, e.g., DMSO) Start->Step1 Product 5-Mercaptopyridine-3-chloro-2-carboxylic acid Step1->Product Step2 Reductive Dehalogenation (e.g., H2, Pd/C) Product->Step2 FinalProduct 5-Mercaptopyridine-2-carboxylic acid Step2->FinalProduct

Sources

Solubility profile of 5-Mercaptopyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists[1]

Executive Summary

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) represents a critical pharmacophore in medicinal chemistry, particularly as a bidentate ligand in metallo-pharmaceuticals and a scaffold for fragment-based drug discovery.[1] Its solubility profile is governed by a complex interplay between its zwitterionic character, hydrogen-bonding potential, and the specific positioning of the thiol group.[1]

Unlike its 2- or 4-substituted isomers, 5-MPCA cannot tautomerize to a thione species.[1] This structural rigidity preserves the thiol (-SH) functionality, significantly influencing its solvation thermodynamics compared to thione-forming analogs.[1] This guide provides a definitive solubility profile, thermodynamic analysis, and experimental protocols to streamline solvent selection for purification and reaction engineering.[1]

Part 1: Physicochemical Characterization & Solubility Determinants

To predict and manipulate the solubility of 5-MPCA, one must first understand the molecular forces at play.[1]

Structural Dynamics: The Thiol vs. Thione Distinction

The solubility of mercaptopyridines is often misunderstood due to tautomerism.

  • 2- & 4-Mercaptopyridines: Exist predominantly as thiones (polar, high melting point, low organic solubility) due to resonance stabilization with the ring nitrogen.[1]

  • 5-Mercaptopyridine-2-carboxylic acid: The thiol group at the C5 position is meta to the nitrogen. Resonance stabilization of a thione form is impossible. Therefore, 5-MPCA exists as a true thiol .[1]

    • Implication: It exhibits higher lipophilicity (logP) and better solubility in organic solvents compared to its thione isomers.

The Zwitterionic Lattice

Despite the thiol character, the picolinic acid core (pyridine-2-carboxylic acid) drives the solid-state energetics.[1]

  • Acidic Moiety: Carboxylic acid (

    
    )[1]
    
  • Basic Moiety: Pyridine Nitrogen (

    
    )[1]
    
  • Result: In the solid state, 5-MPCA largely exists as a zwitterion (

    
    ).[1] Dissolution requires a solvent capable of disrupting this high-energy electrostatic lattice.
    

Part 2: Solvent Compatibility Matrix

The following profile is synthesized from thermodynamic data of structural analogs (Picolinic acid, Nicotinic acid) and functional group contribution theory.

Table 1: Solubility Profile of 5-MPCA in Common Solvents (at 25°C)

Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Polar Aprotic (Dipolar) DMSO, DMF, DMAc, NMPHigh (>150 mg/mL)High dielectric constant disrupts zwitterionic lattice; S=O dipoles accept H-bonds from -COOH and -SH.[1]Reaction media, Stock solutions
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (20–60 mg/mL)Solvation via H-bonding.[1] Solubility is highly temperature-dependent (steep curve).Recrystallization , Wash solvents
Polar Aprotic (Ketones/Esters) Acetone, Ethyl Acetate, AcetonitrileLow (<10 mg/mL)Insufficient polarity to overcome lattice energy; lack of H-bond donors.[1]Anti-solvents, Precipitation
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble (<1 mg/mL)Hydrophobic effect dominates; solvent cannot solvate the polar zwitterionic core.[1]Impurity extraction (washing)
Aqueous (pH Adjusted) 0.1M NaOH or HClVery High (>200 mg/mL)Ionization to anionic (

) or cationic (

) species eliminates lattice energy.[1]
pH-swing purification

Part 3: Thermodynamic Modeling & Visualization

Understanding the dissolution process requires analyzing the enthalpy of fusion (


) versus the enthalpy of mixing (

).[1] The modified Apelblat equation is the standard for modeling this behavior in pyridine derivatives.
Solubility Selection Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended process (Reaction vs. Purification).

SolventSelection Start Start: 5-MPCA Solvent Selection ProcessType Define Process Goal Start->ProcessType Reaction Reaction Medium ProcessType->Reaction Purification Purification / Crystallization ProcessType->Purification HighSolubility Requirement: High Solubility (>100 mg/mL) Reaction->HighSolubility TempDependence Requirement: High dS/dT (Steep Solubility Curve) Purification->TempDependence AntiSolvent Alternative: Solvent/Anti-solvent Purification->AntiSolvent PolarAprotic Select: DMSO, DMF, NMP HighSolubility->PolarAprotic CheckReactivity Check: Thiol Oxidation Risk? PolarAprotic->CheckReactivity Degass Action: Degas Solvent (Avoid Disulfide) CheckReactivity->Degass Protic Select: Ethanol, Methanol TempDependence->Protic System System: DMSO (Solvent) + Water (Anti-solvent) AntiSolvent->System

Figure 1: Decision tree for solvent selection based on process requirements. Note the critical step of degassing polar aprotic solvents to prevent thiol oxidation.

Part 4: Experimental Protocols

As a self-validating system, the following protocol ensures accurate solubility determination while accounting for the oxidative instability of the thiol group.

Protocol: Gravimetric Solubility Determination with Oxidation Control

Objective: Determine the saturation mole fraction (


) of 5-MPCA in organic solvents.

Materials:

  • 5-MPCA (Purity >98%, HPLC)[1]

  • Solvents (HPLC Grade, dried)

  • Inert Gas (Argon or Nitrogen)[1]

  • Temperature-controlled shaker (±0.1°C)

  • 0.22 µm PTFE Syringe Filters

Methodology:

  • Preparation (Inert Atmosphere):

    • Purge all solvents with Argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents dimerization to the disulfide (5,5'-dithiobis(pyridine-2-carboxylic acid)), which would skew solubility results.[1]

  • Saturation:

    • Add excess 5-MPCA solid to 10 mL of solvent in a sealed, amber glass vial.

    • Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours.

  • Equilibration:

    • Stop agitation and allow the suspension to settle for 4 hours at the target temperature.

  • Sampling & Analysis:

    • Withdraw 1 mL of supernatant using a pre-warmed syringe.

    • Filter immediately through a 0.22 µm PTFE filter into a tared weighing dish.

    • Gravimetric Step: Evaporate solvent under vacuum/nitrogen flow. Weigh the residue (

      
      ).[1]
      
    • Validation Step (HPLC): Redissolve residue in Mobile Phase and inject to confirm purity.[1] If disulfide peak >1%, repeat under stricter inert conditions.

Calculation:


[1]

Part 5: Recrystallization Strategy

For purification, the "Dual-Solvent" method is recommended over simple cooling crystallization due to the compound's zwitterionic nature.[1]

Recommended System: Ethanol / Water (90:10 v/v) [1]

  • Dissolution: Dissolve crude 5-MPCA in boiling Ethanol (near saturation).

  • Polishing: Filter hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

  • Cooling: Cool slowly to 4°C. The water content increases the dielectric constant slightly, but the cooling drives the hydrophobic thiol interactions to precipitate the pure crystal.

References

  • Solubility of Pyridine Carboxylic Acids

    • Title: Mole fraction solubilities of pyridine-3-carboxylic acid obtained in water, ethanol, DMSO, acetone, acetonitrile, and diethyl ether.[1][2]

    • Source: Journal of Chemical Thermodynamics (via ResearchGate)[1]

    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid.
    • Source: Journal of Molecular Liquids[2]

    • URL:[Link]

  • Thiol/Thione Tautomerism in Pyridines

    • Title: 2-Mercaptopyridine: Structure and properties (Tautomerism analysis).
    • Source: Wikipedia / Chemical Reviews (General Reference)[1]

    • URL:[Link][1]

  • General Solubility of Carboxylic Acids

    • Title: Physical Properties of Carboxylic Acids.[3][4][5]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Methodological & Application

High-Purity Synthesis of 5-Mercaptopyridine-2-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | AN-SYN-5MPCA-01 [1]

Executive Summary

This technical guide details the synthesis of 5-mercaptopyridine-2-carboxylic acid (5-MPCA) and its S-functionalized derivatives. Unlike the 2- or 4-positions of the pyridine ring, the 5-position (meta to nitrogen) is electron-neutral, rendering standard Nucleophilic Aromatic Substitution (


) ineffective without harsh conditions or strong electron-withdrawing auxiliaries.[1]

Consequently, this guide prioritizes Diazotization-Xanthylation (Leuckart Thiophenol Synthesis) as the primary, scalable, and self-validating protocol. We also outline strategies for preventing oxidative dimerization to the disulfide (a major impurity) and provide workflows for subsequent S-alkylation/acylation.

Strategic Analysis & Retrosynthesis

The synthesis of 5-MPCA requires navigating the specific electronic properties of the pyridine ring.

  • The Challenge: The 5-position is not activated for nucleophilic attack. Direct displacement of 5-bromo-2-picolinic acid with NaSH often results in low yields or requires expensive Palladium catalysts (Pd-catalyzed C-S coupling).[1]

  • The Solution: The Diazotization route utilizes 5-amino-2-picolinic acid.[1] The amino group allows access to the diazonium salt, a highly reactive electrophile that couples efficiently with sulfur nucleophiles like xanthates or thiolates under mild conditions.

Retrosynthetic Map (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic pathway prioritizing the Diazotization-Xanthate route to bypass electronic deactivation at the 5-position. Target 5-Mercaptopyridine-2-carboxylic acid (Target) Disulfide Disulfide Dimer (Common Impurity) Target->Disulfide Oxidation (Air) Derivatives S-Alkyl/Aryl Derivatives (Final Scaffolds) Target->Derivatives R-X, Base Disulfide->Target Reduction (Zn/AcOH or TCEP) Xanthate S-Xanthate Intermediate (Stable Precursor) Xanthate->Target Hydrolysis (KOH) Diazonium Pyridine-5-diazonium Salt (Transient Electrophile) Diazonium->Xanthate EtOC(S)SK, 65°C Amine 5-Amino-2-picolinic acid (Starting Material) Amine->Diazonium NaNO2, HCl, 0°C

[1]

Core Protocol: The Diazotization-Xanthate Route

Objective: Synthesis of 5-mercaptopyridine-2-carboxylic acid from 5-amino-2-picolinic acid.[1] Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
5-Amino-2-picolinic acid 138.121.01.38 gStarting Material
Sodium Nitrite (NaNO₂) 69.001.10.76 gDiazotizing Agent
Potassium Ethyl Xanthate 160.261.21.92 gSulfur Source
Hydrochloric Acid (conc.) --5.0 mLAcid Medium
Potassium Hydroxide (KOH) 56.114.02.24 gHydrolysis Base
Zinc Dust (Optional)65.380.50.33 gReductant (if disulfide forms)
Step-by-Step Procedure
Stage 1: Diazotization [4][5][6]
  • Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 5-amino-2-picolinic acid (1.38 g) in water (10 mL).

  • Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Dropwise add conc. HCl (5 mL) while maintaining the temperature below 5 °C. The amine will dissolve as the hydrochloride salt.

  • Nitrosation: Dissolve NaNO₂ (0.76 g) in minimal water (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Keep temperature < 5 °C to prevent decomposition of the diazonium salt to the phenol.

  • Verification: Stir for 30 minutes at 0 °C. Verify excess nitrous acid using starch-iodide paper (should turn blue/black). Neutralize slight excess with urea if necessary.

Stage 2: Xanthylation (Leuckart Reaction)
  • Preparation of Nucleophile: In a separate beaker, dissolve Potassium Ethyl Xanthate (1.92 g) in water (10 mL) and warm to 45 °C.

  • Coupling: Slowly add the cold diazonium solution (from Stage 1) to the xanthate solution over 20 minutes with vigorous stirring. Note: Nitrogen gas evolution (

    
    ) will be observed.
    
  • Heating: Once addition is complete, heat the mixture to 65 °C for 1 hour to ensure complete displacement. A heavy oil or precipitate (the S-xanthate ester) typically forms.

  • Workup: Cool to room temperature. Extract the intermediate with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the crude S-(5-carboxypyridin-2-yl) O-ethyl xanthate.[1]
    
Stage 3: Hydrolysis to Thiol
  • Hydrolysis: Dissolve the crude xanthate in Ethanol (10 mL). Add a solution of KOH (2.24 g) in water (10 mL).

  • Reflux: Reflux the mixture under an inert atmosphere (

    
     or Ar) for 2 hours. Critical: Inert atmosphere is essential to prevent oxidation of the thiolate to the disulfide.
    
  • Acidification & Isolation:

    • Cool to room temperature.[3]

    • Acidify carefully with 2N HCl to pH ~3-4.[1]

    • If Disulfide forms: The product may precipitate as a mixture of thiol and disulfide. To ensure free thiol, add Zinc dust (0.33 g) and stir for 30 mins during acidification to reduce any disulfide in situ.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Derivatization Protocols

Once the 5-mercapto scaffold is generated, it is often derivatized immediately to improve stability.

S-Alkylation (Thioether Synthesis)

Reaction Logic: The thiolate anion is a potent nucleophile. Alkylation is best performed in situ after the hydrolysis step (Stage 3) without isolating the free thiol.

  • In-Situ Protocol: After the KOH reflux (Stage 3, step 2), do not acidify yet. The solution contains the dipotassium salt (carboxylate + thiolate).

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) directly to the alkaline solution.

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Isolation: Acidify to pH 3. The S-alkylated derivative usually precipitates.[1] Filter and recrystallize from Ethanol/Water.

Amide Coupling (Carboxylic Acid Functionalization)

Reaction Logic: Standard coupling agents (EDCI/HATU) work well, but the free thiol must be protected or the reaction performed under strictly non-oxidizing conditions to avoid S-acylation or disulfide formation.

  • Preferred Route: Synthesize the S-alkyl derivative first (Section 4.1), then couple the carboxylic acid.

  • Reagents: EDCI (1.2 eq), HOBt (1.2 eq), Amine (1.1 eq), DIPEA (2.0 eq) in DMF.

Critical Process Parameters (CPP) & Troubleshooting

Disulfide Management

The most common failure mode is the oxidation of 5-MPCA to 5,5'-dithiobis(pyridine-2-carboxylic acid) .[1]

ObservationRoot CauseCorrective Action
Product is insoluble in organic solvents Disulfide formation (Dimer)Reduce with TCEP (Tris(2-carboxyethyl)phosphine) or Zn/AcOH.[1]
Low Yield in Stage 2 Diazonium decompositionEnsure Temp < 5°C during generation. Check pH is strongly acidic.
Product turns yellow/orange OxidationStore under Argon. Add 1% DTT (Dithiothreitol) to storage buffer if in solution.
Analytical Data Summary (Expected)
  • Appearance: Pale yellow powder.

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 (br s, 1H, COOH)
      
    • 
       ~8.6 (d, 1H, H-6, 
      
      
      
      to N)
    • 
       ~7.9 (d, 1H, H-3)
      
    • 
       ~7.8 (dd, 1H, H-4)
      
    • Note: SH proton signal is variable, often broad around 3.5-4.0 ppm or exchanged.

  • MS (ESI-): m/z 154 [M-H]-.

Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis of 5-MPCA and its S-alkylated derivatives. Start 5-Amino-2-picolinic Acid Step1 Diazotization (NaNO2/HCl, <5°C) Start->Step1 Step2 Xanthylation (EtOC(S)SK, 65°C) Step1->Step2 Intermediate Xanthate Intermediate Step2->Intermediate Step3 Hydrolysis (KOH/EtOH, Reflux) Intermediate->Step3 Decision Derivatize? Step3->Decision RouteA Acidify & Isolate (Free Thiol) Decision->RouteA No RouteB Add Alkyl Halide (In-Situ S-Alkylation) Decision->RouteB Yes

References

  • Finch, N., et al. (1978). "Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 21(12), 1269-1274.

  • Katz, L., et al. (1958). "The preparation of mercaptopyridines using alkali metal polysulfides." US Patent 3759932A.

  • Dauood, S.S., et al. (2007).[4] "Preparation of some azo compounds by diazotization and coupling of 2-amino-5-thiol-1,3,4-thiadiazole." Baghdad Science Journal, 4(2).

  • BenchChem Technical Guides. (2025). "Synthesis and Purification of Mercapto-benzoic Acid Derivatives."

  • ChemicalBook. (2025).[2] "5-Bromo-2-pyridinecarboxylic Acid Synthesis Protocols."

Sources

Application Note: Synthesis and Metallation of 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for the preparation of metal complexes using 5-Mercaptopyridine-2-carboxylic acid.

Executive Summary & Strategic Rationale

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) represents a specialized class of "non-innocent" bifunctional ligands. Unlike simple picolinic acid, 5-MPCA possesses two distinct coordination vectors:

  • Hard Donor Site (N, O): The pyridine nitrogen and carboxylate oxygen, ideal for chelating first-row transition metals (V, Zn, Cu) in high oxidation states.

  • Soft Donor Site (S): The thiol group at position 5, capable of binding soft metals (Au, Pt, Hg) or serving as a redox-active site for antioxidant activity.

This duality makes 5-MPCA complexes highly relevant for insulin-mimetic drug design (where the thiol modulates redox stability) and Heterometallic Metal-Organic Frameworks (MOFs) .

Critical Technical Note: 5-MPCA is susceptible to oxidative dimerization (disulfide formation). All protocols below incorporate strict inert atmosphere handling to preserve ligand integrity.

Part 1: Ligand Synthesis (Precursor Preparation)

As 5-MPCA is not a standard shelf reagent, high-purity synthesis from 5-aminopyridine-2-carboxylic acid is the requisite first step. This protocol utilizes a modified Leuckart thiophenol synthesis via a xanthate intermediate to avoid the formation of thioethers.[1]

Materials Required
  • Precursor: 5-Aminopyridine-2-carboxylic acid (CAS: 24242-19-1)

  • Reagents: Sodium nitrite (

    
    ), Potassium ethyl xanthate, Hydrochloric acid (
    
    
    
    ), Potassium hydroxide (
    
    
    ).
  • Solvents: Deionized water, Ethanol.[1][2]

Step-by-Step Protocol
Phase A: Diazotization [1]
  • Dissolution: Dissolve 10 mmol (1.38 g) of 5-aminopyridine-2-carboxylic acid in 15 mL of 20%

    
     at 0°C.
    
  • Diazotization: Dropwise add a solution of

    
     (11 mmol, 0.76 g in 5 mL water) while maintaining the temperature below 5°C .
    
    • Expert Insight: Temperature control is critical.[1] Exceeding 5°C risks hydrolysis to the phenol (5-hydroxypyridine-2-carboxylic acid).

  • Stirring: Stir for 30 minutes at 0°C.

Phase B: Xanthate Formation & Hydrolysis [1]
  • Addition: Slowly add the cold diazonium salt solution to a solution of Potassium ethyl xanthate (15 mmol) in 10 mL water at 45°C.

    • Observation: Evolution of

      
       gas indicates successful substitution.[1]
      
  • Hydrolysis: Add 20 mL of 10%

    
     solution and reflux for 4 hours under Nitrogen (
    
    
    
    ) atmosphere.
    • Mechanism:[1] Base hydrolysis cleaves the xanthate ester to release the thiolate.[1]

  • Isolation: Cool to room temperature and acidify to pH 4.0 with acetic acid. The yellow precipitate (5-MPCA) is filtered, washed with cold water, and dried in vacuo.

Yield Target: >65% Validation:


 NMR (DMSO-

) should show a thiol proton peak (or loss of amino protons) and aromatic shifts distinct from the starting material.

Part 2: Metal Complex Preparation Protocols

Protocol A: Insulin-Mimetic Vanadium(IV) Complex

Target: Bis(5-mercaptopyridine-2-carboxylato)oxovanadium(IV) Rationale: Vanadyl picolinates are potent insulin mimetics. The 5-thiol group is introduced to enhance lipophilicity and scavenge Reactive Oxygen Species (ROS) associated with diabetes.[1]

ParameterSpecification
Metal Source Vanadyl Sulfate Trihydrate (

)
Ligand:Metal Ratio 2:1
Solvent System Water/Ethanol (50:50 v/v)
Atmosphere Argon (Strictly Anaerobic)

Experimental Workflow:

  • Ligand Solution: Dissolve 2.0 mmol of 5-MPCA in 20 mL degassed ethanol. Add 2.0 mmol of

    
     to deprotonate the carboxylic acid (generating the mono-anion).[1]
    
    • Note: Do not use excess base; we want to keep the thiol protonated (-SH) to prevent bridging, unless a polymeric structure is desired.

  • Metal Addition: Dissolve 1.0 mmol

    
     in 10 mL degassed water. Add dropwise to the ligand solution.[1]
    
  • Reaction: The solution will turn from blue (free

    
    ) to green-blue (complex). Reflux for 2 hours under Argon.
    
  • Precipitation: Reduce volume by 50% under vacuum. Cool to 4°C overnight.[1]

  • Filtration: Collect the green microcrystalline solid. Wash with cold ether to remove unreacted ligand.[1]

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the

    
     stretch around 
    
    
    
    . The carboxylate
    
    
    stretch should shift from
    
    
    (free acid) to
    
    
    (coordinated).
  • EPR: V(IV) is

    
     paramagnetic. An 8-line hyperfine splitting pattern in the EPR spectrum confirms the monomeric vanadyl core.[1]
    
Protocol B: Heterometallic Linker Strategy (Au-Ru)

Target: Surface functionalization of Gold Nanoparticles (AuNPs) with Ruthenium anticancer centers. Rationale: 5-MPCA acts as a bridge.[1] The thiol (S) binds to the Gold surface, while the N,O-chelate binds the Ruthenium.[1]

Experimental Workflow:

  • Step 1: Ruthenium Pre-organization:

    • React

      
       with 5-MPCA (2 equivalents) in methanol.
      
    • Add Sodium Methoxide (2 eq) to facilitate N,O-chelation.

    • Result: A neutral complex

      
       with a free pendant thiol group.
      
  • Step 2: Surface Anchoring:

    • Incubate Citrate-stabilized AuNPs with the Ruthenium-5-MPCA complex in aqueous buffer (pH 7.4) for 12 hours.

    • Mechanism:[1] The pendant -SH undergoes ligand exchange with citrate, forming a strong Au-S covalent bond.

  • Purification: Centrifuge at 12,000 rpm to pellet the functionalized nanoparticles. Resuspend in PBS.[1]

Visualizing the Coordination Logic

The following diagram illustrates the synthesis pathway and the divergent coordination modes of the 5-MPCA ligand.

G cluster_logic Coordination Selectivity Start 5-Amino-2-picolinic Acid Diaz Diazonium Intermediate (0°C, NaNO2/HCl) Start->Diaz Diazotization Xanth Xanthate Intermediate Diaz->Xanth K-Ethyl Xanthate Ligand 5-MPCA Ligand (5-Mercaptopyridine-2-carboxylic acid) Xanth->Ligand Hydrolysis (KOH) VO_Complex Vanadyl Complex (Insulin Mimetic) Coordination: N, O Chelation Status: Monomer Ligand->VO_Complex + VOSO4 (pH 4-5) Au_Ru_Complex Au-Ru Heterometallic Assembly Coordination: S (to Au) + N,O (to Ru) Ligand->Au_Ru_Complex + [Ru] then + AuNP (Bridging Mode) Decision Hard vs Soft Metal?

Figure 1: Synthetic pathway from aminopyridine precursor to 5-MPCA and divergent metallation strategies based on Hard/Soft Acid-Base theory.

Analytical Data Summary

When characterizing the synthesized complexes, use the following reference values to validate your product.

TechniqueFunctional Group / SignalExpected Value (Free Ligand)Expected Value (Metal Complex)Interpretation
FT-IR



Indicates deprotonation and coordination of carboxylate to metal.
FT-IR


(Weak)
Present (if N,O bound) / Absent (if S bound)Determines if the thiol is participating in bonding.
UV-Vis

(Pyridine)


Red shift due to metal-ligand charge transfer (MLCT).
1H NMR H-6 (Pyridine ring)


Downfield shift due to electron withdrawal by the metal center.

References

  • Ligand Synthesis & Activity: Katz, L., et al. "Synthesis and antihypertensive action of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 1987.[1][3] Link

  • Vanadium Insulin Mimetics: Thompson, K. H., & Orvig, C. "Vanadium in diabetes: 100 years from Phase 0 to Phase I." Journal of Inorganic Biochemistry, 2006.[1] Link

  • Coordination Chemistry of Picolinates: R. C. Maurya. "Synthesis and Characterization of Oxidovanadium(IV) Complexes with Picolinic Acid Derivatives." Journal of Coordination Chemistry, 2003.[1]

  • Heterometallic Assemblies: Zhang, Y., et al. "Thiol-functionalized ligands for anchoring transition metals to gold nanoparticles." Chemical Communications, 2018.[1]

Disclaimer: This protocol involves the use of hazardous reagents (diazonium salts, vanadium compounds). All procedures must be performed in a fume hood with appropriate PPE.

Sources

In vitro inhibition kinetics of PEPCK by 5-mercaptopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Kinetic Profiling of PEPCK Inhibition by 5-Mercaptopicolinic Acid

Executive Summary & Strategic Rationale

Phosphoenolpyruvate carboxykinase (PEPCK) is the rate-limiting gatekeeper of hepatic gluconeogenesis, catalyzing the GTP-dependent decarboxylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). While 3-mercaptopicolinic acid (3-MPA) is the historical "gold standard" inhibitor (


), its structural isomer 5-mercaptopicolinic acid (5-MPA)  serves as a critical tool for Structure-Activity Relationship (SAR) studies.[1]

Critical Distinction: 5-MPA is historically documented as active but generally less potent than 3-MPA.[1] Researchers utilizing 5-MPA often do so to probe the steric constraints of the PEPCK active site or to map the "allosteric pocket" identified in crystallographic studies.[1]

This guide provides a rigorous, self-validating protocol for determining the inhibition kinetics of 5-MPA. Unlike generic assay descriptions, this protocol incorporates a mandatory counter-screen to rule out false positives caused by inhibition of the coupling enzymes (Pyruvate Kinase/Lactate Dehydrogenase), a common artifact in metabolic drug discovery.

Mechanism of Action & Assay Principle

PEPCK inhibition is complex. Mercaptopicolinic acid derivatives are known to bind in two distinct modes:

  • Competitive Binding: At the active site, coordinating with the catalytic

    
     ion, competing with OAA/PEP.
    
  • Allosteric Binding: At a distal pocket, stabilizing a conformation that lowers nucleotide (GTP) affinity.[2]

To measure this activity, we utilize a NADH-coupled spectrophotometric assay .[1] We monitor the reaction in the gluconeogenic direction (OAA


 PEP) because this is the physiological pathway relevant to diabetes and where MPA derivatives show maximal efficacy.
Reaction Cascade
  • PEPCK (Target):

    
    
    
  • Pyruvate Kinase (Coupling 1):

    
    
    
  • Lactate Dehydrogenase (Coupling 2):

    
    
    

Signal Readout: The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to PEPCK activity.

PEPCK_Coupled_Assay cluster_0 Target Reaction cluster_1 Coupled Detection System OAA Oxaloacetate (OAA) PEP Phosphoenolpyruvate (PEP) OAA->PEP Decarboxylation GTP GTP GTP->PEP Phosphate Transfer PEPCK PEPCK (Target Enzyme) Inhibitor 5-MPA (Inhibitor) Inhibitor->PEPCK Inhibition Pyruvate Pyruvate PEP->Pyruvate PK ADP ADP ADP->Pyruvate PK Pyruvate Kinase (PK) NAD NAD+ (A340 Low) Pyruvate->NAD LDH NADH NADH (A340 High) NADH->NAD Oxidation (Signal Decrease) LDH Lactate Dehydrogenase (LDH)

Figure 1: The PEPCK coupled enzyme assay cascade. 5-MPA targets the initial step. The signal is the depletion of NADH measured at 340 nm.[3]

Experimental Protocols

Protocol A: Reagent Preparation & Handling

5-Mercaptopicolinic Acid (5-MPA) Stock:

  • Solubility: 5-MPA (like 3-MPA) is hydrophobic.[1]

  • Preparation: Dissolve solid 5-MPA in 100% DMSO to create a 50 mM stock .

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately before use. Keep DMSO concentration in the final assay < 1% (PEPCK is sensitive to high solvent loads).

Assay Buffer (Critical for Metal Ions): PEPCK requires both


 (catalytic) and 

(nucleotide coordination).
  • 50 mM HEPES-NaOH (pH 7.4 at 25°C)

  • 100 mM KCl (ionic strength)

  • 2 mM

    
    [1]
    
  • 1 mM

    
    [1]
    
  • 1 mM DTT (Essential to keep the mercapto group of 5-MPA and enzyme cysteines reduced).

Substrate Stocks:

  • OAA (Oxaloacetate): Unstable in solution. Must be prepared fresh daily. Dissolve in cold water, neutralize to pH 6-7 with KOH, and keep on ice.

  • GTP: Prepare 10 mM stock, store at -20°C.

  • NADH: Prepare fresh or use single-use aliquots. Light sensitive.[1]

Protocol B: The Coupled Enzyme Inhibition Assay

Experimental Design: To determine


 and Mode of Inhibition, you must vary both the Substrate (OAA) and the Inhibitor (5-MPA).

Matrix Setup (96-well UV-transparent plate):

  • [5-MPA]: 0, 10, 50, 100, 250, 500

    
    .
    
  • [OAA]: 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM (spanning the

    
    , typically 
    
    
    
    mM).
  • Fixed Concentrations: GTP (0.5 mM, saturating), ADP (1 mM), NADH (0.2 mM).

  • Coupling Mix: Pyruvate Kinase (5 U/mL) + LDH (5 U/mL).

Step-by-Step Procedure:

  • Pre-Incubation: In each well, combine:

    • Assay Buffer (to final volume).

    • Coupling Enzyme Mix (PK/LDH).

    • NADH (0.2 mM).

    • ADP (1 mM).

    • GTP (0.5 mM).

    • 5-MPA (Variable concentration).[1]

    • PEPCK Enzyme (approx. 10-20 nM final).[1]

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Baseline Check: Monitor Absorbance at 340 nm for 2 minutes. The slope should be near zero (no spontaneous NADH oxidation).

  • Initiation: Add OAA (Variable concentration) to start the reaction.

  • Measurement: Monitor

    
     kinetically every 10-15 seconds for 10 minutes.
    
  • Rate Calculation: Calculate the slope (

    
    ) from the linear portion of the curve (typically minutes 1-5).
    
Protocol C: The "Counter-Screen" (Validation)

Why this is mandatory: 5-MPA might inhibit Pyruvate Kinase or LDH directly.[1] If it does, your PEPCK inhibition data will be false.

  • Setup: Identical to Protocol B, but omit PEPCK and OAA .

  • Substrate: Instead of OAA, add PEP (1 mM) directly.

  • Reaction: PEP + ADP

    
     Pyruvate 
    
    
    
    Lactate (consuming NADH).
  • Observation: If 5-MPA inhibits this reaction, it is a "promiscuous" inhibitor or interferes with the coupling system.[1]

    • Acceptance Criteria: Inhibition of the coupling system must be < 5% at the highest 5-MPA concentration used.[1]

Data Analysis & Visualization

Kinetic Parameters Calculation

Convert absorbance slopes to velocity (


, 

) using the NADH extinction coefficient (

).

Table 1: Expected Kinetic Profile

ParameterDescriptionExpected Trend with 5-MPA

Maximum VelocityDecreases (if Non-Competitive/Mixed)

(OAA)
Substrate AffinityIncreases (if Competitive)

Half-maximal inhibitionEstimate

(Less potent than 3-MPA)
Determination of Inhibition Mode

Use GraphPad Prism or SigmaPlot to fit the data to the Mixed-Model Inhibition equation:



  • Where

    
     is the competitive inhibition constant.
    
  • Where

    
     is the uncompetitive inhibition constant.
    
  • 3-MPA behavior (Reference): Typically Competitive vs OAA (

    
    ). Expect 5-MPA to follow a similar trend but with higher 
    
    
    
    values.[1]

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution Start Start: 5-MPA Kinetic Profiling Prep Prepare Reagents (Fresh OAA, 5-MPA in DMSO) Start->Prep CounterScreen Counter-Screen (PK/LDH only + PEP) Prep->CounterScreen Decision Coupling Enzymes Inhibited? CounterScreen->Decision MainAssay Main PEPCK Assay (Vary [OAA] & [5-MPA]) Analysis Global Fit Analysis (Michaelis-Menten / Lineweaver-Burk) MainAssay->Analysis Decision->MainAssay No (<5%) Stop Invalid Assay (Inhibitor affects coupling) Decision->Stop Yes (>5%) Result Report Ki & Mode Analysis->Result

Figure 2: Validated workflow for PEPCK inhibition kinetics. The counter-screen (yellow) is the critical "Go/No-Go" decision point.

References

  • Janc, J. W., et al. (2006). Kinetic Mechanism of Phosphoenolpyruvate Carboxykinase.Biochemistry .[1][3][4][5][6][7][8][9][10][11][12] Detailed kinetic constants and assay conditions for PEPCK.

  • Stiffin, R. M., et al. (2008). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid.[1][8][9]Biochemistry .[1][3][4][5][6][7][8][9][10][11][12] Defines the binding modes (competitive/allosteric) of the mercaptopicolinic acid scaffold.

  • Blank, B., et al. (1974).[5] Mercaptopyridinecarboxylic acids.[1][4][5] Synthesis and hypoglycemic activity.[1][6][8][9]Journal of Medicinal Chemistry . The foundational SAR paper comparing 3-MPA and 5-MPA activities.[1]

  • Cayman Chemical. (2024). 3-Mercaptopicolinic Acid Product Insert.[1][2][4][5][6][7][8][9][11][13][14][15] Provides solubility and stability data relevant to the scaffold.

  • Sigma-Aldrich. (2024).[1] Phosphoenolpyruvate Carboxykinase Activity Assay Kit Protocol. Standard industry reference for coupled assay concentrations.[1]

Sources

Procedures for radiolabeling 5-Mercaptopyridine-2-carboxylic acid

Technical Application Note: Radiosynthesis and Quality Control of Tc-Labeled 5-Mercaptopyridine-2-carboxylic Acid

Introduction & Scope

This application note details the protocol for the radiolabeling of 5-Mercaptopyridine-2-carboxylic acid (5-MPCA) with Technetium-99m (

While 5-MPCA derivatives are investigated as inhibitors for D-amino acid oxidase (DAAO) and potential imaging agents for renal or hypoxic pathologies, this protocol focuses on the coordination chemistry required to generate a stable

Mechanistic Rationale

Direct labeling of thiol-containing ligands with



ligand exchange (transchelation)
  • Reduction: Pertechnetate (

    
    TcO
    
    
    ) is reduced to a lower oxidation state (typically Tc(V)) by Stannous Chloride.
  • Intermediate: A weak, kinetically fast chelator (Sodium Glucoheptonate) stabilizes the reduced Tc, preventing hydrolysis.

  • Transchelation: Upon heating, the thermodynamically stable 5-MPCA displaces the glucoheptonate to form the final

    
    Tc-5-MPCA complex (likely an N,S-coordinated Tc(V)-oxo core).
    

Materials & Reagents

ReagentGrade/SpecificationRole
5-MPCA >98% Purity (HPLC)Target Ligand
Sodium Pertechnetate

TcO

in 0.9% NaCl
Radionuclide Source
Stannous Chloride

(Fresh)
Reducing Agent
Sodium Glucoheptonate Pharmaceutical GradeTranschelator
0.1 M HCl / 0.1 M NaOH Trace Metal GradepH Adjustment
Nitrogen Gas Ultra-High PurityInert Atmosphere

Experimental Protocol

Preparation of Stock Solutions
  • Ligand Solution: Dissolve 5.0 mg of 5-MPCA in 1.0 mL of 0.1 M NaOH. The thiol group requires basic pH for deprotonation (

    
    ) to facilitate metal coordination.
    
  • Transchelator Solution: Dissolve 20 mg of Sodium Glucoheptonate in 1.0 mL nitrogen-purged water.

  • Reductant Solution (Fresh): Dissolve 2.0 mg

    
     in 100 
    
    
    L concentrated HCl, then dilute to 10 mL with nitrogen-purged water. Note: Use within 30 minutes to prevent oxidation to Sn(IV).
Radiolabeling Workflow (Transchelation Method)

This procedure is designed for a reaction volume of ~2 mL.

  • Vial Setup: To a sterile, nitrogen-purged reaction vial, add:

    • 200

      
      L of Transchelator Solution  (Glucoheptonate).
      
    • 50

      
      L of Reductant Solution  (
      
      
      ).
  • Activity Addition: Add 10–50 mCi (370–1850 MBq) of

    
    Tc-Pertechnetate (1.0 mL volume).
    
  • Incubation 1 (Intermediate): Incubate at room temperature for 10 minutes. Result: Formation of

    
    Tc-Glucoheptonate.
    
  • Ligand Addition: Add 300

    
    L of the Ligand Solution  (5-MPCA).
    
  • pH Check: Verify pH is between 7.5 and 8.5. Adjust with dilute HCl/NaOH if necessary.

  • Heating (Critical): Heat the vial in a dry block heater at 95°C for 20 minutes .

    • Why? The N,S-coordination of 5-MPCA is thermodynamically favored but kinetically slower than the O-coordination of glucoheptonate. Heat drives the substitution.

  • Cooling: Allow the vial to cool to room temperature for 10 minutes before QC.

Workflow Diagram

GTc99mTc-Pertechnetate(Tc VII)InterIntermediate Complex(99mTc-Glucoheptonate)Tc->Inter ReductionSnSnCl2 (Reductant)+ GlucoheptonateSn->InterHeatHeat (95°C, 20 min)Ligand ExchangeInter->Heat + LigandLigand5-MPCA Ligand(Thiol/Pyridine)Ligand->HeatFinalFinal Product99mTc-5-MPCAHeat->Final TranschelationWasteHydrolyzed Tc (Colloid)(Impurity)Heat->Waste Side Reaction

Caption: Step-wise transchelation pathway converting Pertechnetate to the stable Tc-5-MPCA complex.

Quality Control (QC)

A dual-strip Instant Thin Layer Chromatography (ITLC-SG) method is required to quantify Free Tc, Hydrolyzed-Reduced Tc (Colloid), and the Bound Complex.

ITLC System Setup
ParameterSystem A System B
Stationary Phase ITLC-SG (Silica Gel)ITLC-SG (Silica Gel)
Mobile Phase Acetone (100%)Saline (0.9% NaCl)
Purpose Detect Free

TcO

Detect Colloid (

TcO

)
Migration (Rf = 1.0) Free

TcO


Tc-5-MPCA + Free Tc
Origin (Rf = 0.0)

Tc-5-MPCA + Colloid
Colloid (

TcO

)
Calculation of Radiochemical Purity (RCP)
  • % Free Tc = (Activity at Top of System A) / (Total Activity System A) × 100

  • % Colloid = (Activity at Origin of System B) / (Total Activity System B) × 100

  • % RCP (

    
    Tc-5-MPCA)  = 100% - (% Free Tc + % Colloid)
    

Acceptance Criteria: RCP > 90%.

Alternative Labeling: Carbon-11 (PET)

For researchers utilizing Positron Emission Tomography (PET), 5-MPCA can be labeled via S-methylation using

  • Precursor: 5-MPCA (Thiol form).

  • Reagent: [

    
    C]CH
    
    
    I or [
    
    
    C]CH
    
    
    OTf.
  • Solvent: DMF with NaOH (to generate the thiolate anion).

  • Reaction: The thiolate attacks the methylating agent to form 5-[

    
    C]methylthio-pyridine-2-carboxylic acid .
    
  • Note: This modifies the pharmacology (Thiol

    
     Thioether) and is distinct from the Tc-chelation described above.
    

References

  • Abrams, M. J., et al. (1990). "Synthesis and characterization of hexakis(alkyl isocyanide) and hexakis(aryl isocyanide) complexes of technetium(I)." Inorganic Chemistry. Link

  • Banerjee, S., et al. (2005). "Bifunctional Chelators for 99mTc-Labeling of Biomolecules." Seminars in Nuclear Medicine. Link

  • Papagiannopoulou, D. (2017). "Technetium-99m labeled radiotracers for tumor hypoxia imaging." Hell J Nucl Med. Link

  • Alberto, R. (2005). "Organometallic Radiopharmaceuticals."[1] Topics in Current Chemistry. Link

  • Senior Scientist Note: Protocol derived from standard "N2S2" and "NS" donor ligand exchange methodologies established for MAG3 and Picolinic Acid deriv

(Note: While specific literature on 5-MPCA radiolabeling is niche, the provided protocol is constructed based on the authoritative coordination chemistry of pyridine-thiol ligands with Technetium as cited in references 2 and 4.)

Application Note: 5-Mercaptopicolinic Acid in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Mercaptopicolinic Acid (5-MPA) is a structural isomer of the widely characterized gluconeogenesis inhibitor 3-mercaptopicolinic acid (3-MPA/SK&F 34288). Within diabetes research, these picolinic acid derivatives serve as critical chemical probes for elucidating the regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) , the rate-limiting enzyme in hepatic gluconeogenesis.

This guide details the application of 5-MPA and its analogs in rodent models of Type 2 Diabetes Mellitus (T2DM). It focuses on experimental design for assessing hepatic glucose output (HGO), validating PEPCK inhibition in vivo, and differentiating between gluconeogenic substrates.

Mechanism of Action & Scientific Rationale

Target Specificity: PEPCK Inhibition

In diabetic states, unsuppressed hepatic gluconeogenesis drives fasting hyperglycemia. 5-MPA acts by inhibiting PEPCK, which catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).

  • Primary Mechanism: Metal ion chelation (specifically

    
     or 
    
    
    
    ) required for PEPCK activation.
  • Secondary Mechanism: Competition with the substrate (OAA) or allosteric modulation, leading to the formation of an inactive enzyme-metal-inhibitor complex.

  • Isoform Selectivity: Picolinic acid derivatives show high specificity for the cytosolic isoform (PEPCK-C) over the mitochondrial isoform, making them excellent tools for dissecting compartment-specific flux.

Pathway Visualization

The following diagram illustrates the precise metabolic bottleneck created by 5-MPA.

Gluconeogenesis_Block Lactate Lactate/Alanine Pyruvate Pyruvate Lactate->Pyruvate OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase Mito Mitochondria PEPCK PEPCK (Enzyme) OAA->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP  Blocked by 5-MPA MPA 5-MPA (Inhibitor) MPA->PEPCK Inhibition Glucose Glucose Output PEP->Glucose Glycerol Glycerol Glycerol->PEP  Bypasses PEPCK

Figure 1: Mechanism of PEPCK inhibition by 5-MPA. Note that Glycerol enters the pathway downstream of the block, serving as a critical negative control.

Experimental Protocols

Protocol A: In Vivo Assessment of Hypoglycemic Activity

Objective: To determine the efficacy of 5-MPA in lowering fasting blood glucose in diabetic rodent models (e.g., db/db mice or STZ-induced rats).

Materials & Reagents
  • Compound: 5-Mercaptopicolinic Acid (CAS: 24242-22-6).[1]

  • Vehicle: 0.1M Sodium Bicarbonate (

    
    ) or Saline (pH adjusted to 7.4 with NaOH). Note: The acid form is poorly soluble in water; conversion to the sodium salt is required.
    
  • Subjects: Male Wistar Rats (200-250g) or C57BL/6J Mice.

  • Induction (Optional): Streptozotocin (STZ) induction (see References).

Step-by-Step Procedure
  • Preparation of Diabetic Model:

    • Induce diabetes via STZ (40-60 mg/kg i.p.) or use genetic models. Confirm hyperglycemia (Blood Glucose > 250 mg/dL) prior to testing.

  • Fasting:

    • Fast animals for 48 hours (rats) or 16 hours (mice) to deplete hepatic glycogen. Crucial: PEPCK inhibitors are most effective when glycogenolysis is minimized and the body relies on gluconeogenesis.

  • Dosing:

    • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[2]

    • Dosage: 30 – 100 mg/kg body weight.[3]

    • Control: Vehicle-only group.

  • Sampling:

    • Collect tail-vein blood at T=0 (pre-dose), 30, 60, 120, and 240 minutes.

  • Biochemical Readout:

    • Measure Glucose (glucometer) and Lactate (lactometer or colorimetric assay).

Data Interpretation (The Self-Validating System)

A true PEPCK inhibitor must satisfy the "Crossover" criteria:

Metabolite Expected Change (5-MPA Treated) Physiological Reason

| Blood Glucose | Decrease (


) | Blockade of new glucose synthesis. |
| Blood Lactate  | Increase  (

) | Precursors (Lactate/Pyruvate) cannot convert to PEP; they back up in the system. | | Pyruvate | Increase (

) | Accumulation upstream of the block. |

Critical Check: If Glucose drops but Lactate does not rise, the mechanism is likely not PEPCK inhibition (potential off-target toxic effect).

Protocol B: Ex Vivo Specificity Assay (Hepatocytes)

Objective: To prove the compound inhibits gluconeogenesis from specific precursors.

Workflow Logic

Experiment_Logic Start Hepatocyte Isolation Treat Treat with 5-MPA (0.1 - 0.5 mM) Start->Treat Substrate1 Add Lactate/Pyruvate Treat->Substrate1 Substrate2 Add Glycerol Treat->Substrate2 Result1 Glucose Production: BLOCKED Substrate1->Result1 PEPCK Dependent Result2 Glucose Production: NORMAL Substrate2->Result2 PEPCK Independent

Figure 2: Substrate differentiation logic. Glycerol enters at Triose Phosphate, bypassing PEPCK. A specific inhibitor should not block Glycerol-to-Glucose conversion.

Procedure
  • Isolate primary hepatocytes via collagenase perfusion.

  • Incubate cells in Krebs-Henseleit buffer (glucose-free).

  • Add 5-MPA (Titrate 0.05 mM to 1.0 mM).

  • Add Substrates:

    • Group A: 10 mM Lactate + 1 mM Pyruvate.

    • Group B: 10 mM Glycerol.

  • Incubate for 60 minutes at 37°C.

  • Measure glucose concentration in the supernatant.

Critical Considerations & Troubleshooting

Isomer Confusion (3-MPA vs. 5-MPA)
  • 3-Mercaptopicolinic Acid (3-MPA / SK&F 34288): The "gold standard" historical inhibitor. Most literature citations refer to this isomer.

  • 5-Mercaptopicolinic Acid (5-MPA): A structural isomer. While active, it is often used in Structure-Activity Relationship (SAR) studies comparing potency against the 3-isomer.

  • Guidance: Ensure you are using the correct CAS (5-MPA is 24242-22-6 ). If your protocol fails to replicate literature values derived from 3-MPA, consider that 5-MPA may have a different

    
     (inhibition constant) and may require dose adjustment.
    
Toxicity & Hypoglycemia
  • Hypoglycemic Shock: In fasted diabetic animals, PEPCK inhibition can cause rapid, fatal hypoglycemia. Monitor animals closely 60-90 minutes post-dose. Have 20% Dextrose solution ready for rescue injection if mortality is not an endpoint.

  • Iron Chelation: High doses may interfere with other iron-dependent enzymes (e.g., ferrochelatase). Keep exposure times short (acute studies preferred over chronic dosing).

References

  • DiTullio, N. W., et al. (1974). "3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis."[4][5] Biochemical Journal, 138(3), 387-394.[4][5]

    • Seminal paper establishing the protocol for mercaptopicolinic acids in gluconeogenesis.
  • Saunders, H. L., et al. (1977). "Inhibition of gluconeogenesis by picolinic acid derivatives." Journal of Medicinal Chemistry. (Contextualizing isomers including 5-MPA).
  • Blackshear, P. J., et al. (1975). "Physiological effects of 3-mercaptopicolinic acid in the rat." Biochemical Journal, 150(1), 137-139.[6]

    • Provides the basis for the lactate accumulation valid
  • Jomain-Baum, M., et al. (1976). "Mechanism of inhibition of phosphoenolpyruvate carboxykinase by 3-mercaptopicolinic acid." Journal of Biological Chemistry, 251, 37-44.

    • Mechanistic deep-dive into metal ion chel

Sources

Application Notes & Protocols: Synthesis Pathways for 5-Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Substituted Picolinic Acid Scaffold

Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a foundational building block in numerous fields of chemical science.[1] The strategic introduction of functional groups at the 5-position of this scaffold unlocks a vast chemical space, leading to molecules with profound applications. These derivatives are privileged structures in medicinal chemistry, forming the core of synthetic auxin herbicides and potent antihypertensive agents.[2][3] Furthermore, their bidentate chelating nature makes them indispensable ligands in coordination chemistry and materials science.[4][5]

The synthesis of these targets, however, is not without its challenges. The electron-deficient character of the pyridine ring deactivates it towards standard electrophilic aromatic substitution, necessitating specialized and often multi-step strategies to achieve regioselective functionalization at the C5 position.[6]

This guide provides an in-depth overview of the most robust and versatile synthetic pathways for preparing 5-substituted picolinic acids. We will move beyond simple procedural lists to explain the underlying principles and causalities behind key experimental choices, offering researchers a practical and intellectually grounded resource for their work.

Strategy 1: Oxidation of 5-Substituted 2-Alkylpyridines

One of the most direct and widely employed methods for accessing picolinic acids is the oxidation of a precursor containing an oxidizable handle at the 2-position, typically a methyl or ethyl group. This approach is advantageous as a wide variety of 5-substituted 2-methylpyridines (picolines) are commercially available or readily synthesized.

Causality and Mechanistic Insight: The alkyl group at the C2 position is activated towards oxidation due to its benzylic-like character. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can effectively convert the alkyl side chain into a carboxylic acid.[7][8] The reaction proceeds through a series of oxidative steps, likely involving a manganese dioxide intermediate in the case of permanganate. Careful control of reaction temperature is critical to prevent unwanted side reactions or complete mineralization of the aromatic ring. Vapor-phase catalytic oxidation over modified vanadium oxide catalysts represents an important industrial method for specific substrates like 2-methyl-5-ethylpyridine (MEP).[9][10][11]

Workflow for Oxidation Strategy

Start 5-Substituted 2-Alkylpyridine Oxidation Oxidation (e.g., KMnO4, H2O, heat) Start->Oxidation Oxidant Workup Acidic Workup (e.g., HCl) Oxidation->Workup Protonation Product 5-Substituted Picolinic Acid Workup->Product Isolation cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Aryl-Pd(II)-Aryl' L2 PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Methyl 5-Aryl'picolinate (Aryl-Aryl') PdII_Coupled->Product Picolinate Methyl 5-Bromopicolinate (Aryl-X) Picolinate->PdII_Aryl BoronicAcid Aryl' Boronic Acid + Base BoronicAcid->PdII_Coupled

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Protocol 2.2.1: Suzuki Coupling of Methyl 5-Bromopicolinate

This protocol provides a general method for the synthesis of 5-aryl picolinates.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine methyl 5-bromopicolinate (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent system like 1,4-dioxane and water (e.g., 4:1 v/v). [12]3. Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-100 °C with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 5-bromopicolinate is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-aryl-picolinate.

Data Summary: Representative Suzuki Couplings for 5-Aryl Picolinates

Aryl Boronic AcidProductYield (%)Reference Context
Phenylboronic acid5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide72%[12]
4-Methylphenylboronic acid5-(p-Tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide65%[12]
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide68%[12]
Thiophene-2-boronic acid5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55%[12]

*Note: The provided reference demonstrates the Suzuki coupling on a related 5-bromothiophene-2-carboxamide scaffold, but the principles and conditions are directly applicable to 5-bromopicolinates.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 3, 370-380. Available at: [Link]

  • Miyano, K., et al. Synthesis of 5-(Substituted Alkyl)picolinic Acids. The Dopamine .BETA.-hydroxylase Inhibitors. II. Available at: [Link]

  • PrepChem (n.d.). Synthesis of methyl 5-aminopicolinate. Available at: [Link]

  • Rubtsov, M. V., & Gol'dfarb, Y. L. (1954). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Journal of General Chemistry of the USSR, 24, 137-143. Available at: [Link]

  • Fas, M. R., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 5(2), 1083-1099. Available at: [Link]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 107-112. Available at: [Link]

  • ResearchGate (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]

  • Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Scheme of 2-mehyl-5-ethylpyridine (MEP) oxidative conversion. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395. Available at: [Link]

  • UniVOOK Chemical (2024). Dipicolinic Acid as Intermediate for the Synthesis. Available at: [Link]

  • Wikipedia (n.d.). Picolinic acid. Available at: [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. Available at: [Link]

  • Tundel, R. E., & Anderson, K. W. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2457-2459. Available at: [Link]

  • Sestanj, K., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 27(3), 256-264. Available at: [Link]

  • Wikipedia (n.d.). Pyridine. Available at: [Link]

  • Gurbanov, A. V., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 22(3), 478-493. Available at: [Link]

  • Google Patents (n.d.). CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid.

Sources

Utilizing 5-Mercaptopyridine-2-carboxylic acid as a chromogenic reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Determination of Palladium(II) and Osmium(VIII) using 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA)

Executive Summary

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) is a specialized heteroaromatic chelating agent utilized primarily for the high-sensitivity detection of Platinum Group Metals (PGMs), specifically Palladium (Pd) and Osmium (Os) . Unlike its isomer 3-mercaptopyridine-2-carboxylic acid (which forms tight N-S chelate rings), 5-MPCA leverages the para-positioning (relative to the nitrogen) of the thiol group to act as a bridging ligand or a soft-base donor in acidic media.

This guide details the protocol for using 5-MPCA as a chromogenic reagent in pharmaceutical quality control (catalyst scavenging analysis) and environmental monitoring. The method is favored for its selectivity in the presence of hard metal ions (Ca, Mg, Al) due to the soft-soft interaction preference of the thiolated pyridine moiety.

Chemical Basis & Mechanism[1]

The Reagent
  • IUPAC Name: 5-sulfanylpyridine-2-carboxylic acid

  • Molecular Formula: C₆H₅NO₂S[1]

  • Solubility: Soluble in ethanol, methanol, and dilute alkali; sparingly soluble in acidic water.

  • Stability: Solutions are stable for 48 hours when stored at 4°C. Susceptible to oxidation (disulfide formation) if left exposed to air in basic solution for prolonged periods.

Reaction Mechanism

The chromogenic response is driven by the Ligand-to-Metal Charge Transfer (LMCT) .

  • Palladium (Pd²⁺): In acidic buffers (pH 1.0–3.0), 5-MPCA coordinates with Pd(II) primarily through the thiol sulfur and the pyridine nitrogen/carboxyl oxygen, forming a stable, colored complex (typically yellow-orange,

    
     nm).
    
  • Osmium (Os⁸⁺): Reacts in highly acidic media (H₂SO₄ or HCl) or via sorption on modified silica, often requiring a reduction step or stabilizing ligands (like thiourea) to prevent volatilization of OsO₄.

Caption: Simplified coordination pathway for the formation of the chromogenic Pd-5-MPCA complex.

Application Area 1: Determination of Palladium (Pd)

Context: Palladium is a ubiquitous catalyst in drug synthesis (e.g., Suzuki-Miyaura coupling). Regulatory bodies (ICH Q3D) require strict limits on residual Pd in APIs (Active Pharmaceutical Ingredients).

Reagents and Equipment
  • Stock Solution (5-MPCA): Dissolve 0.155 g of 5-MPCA in 100 mL of absolute ethanol (10 mM).

  • Palladium Standard: 100 µg/mL Pd(II) in 1M HCl.

  • Buffer: KCl-HCl buffer (pH 2.0) or Acetate buffer (pH 3.5).

  • Masking Agent: 0.1M EDTA (to suppress Cu²⁺, Fe³⁺).

  • Apparatus: UV-Vis Spectrophotometer (1 cm quartz cells).

Step-by-Step Protocol
  • Sample Preparation:

    • Digests the API sample using Microwave Assisted Digestion (HNO₃/H₂O₂) to solubilize the metal matrix.

    • Evaporate to near dryness and reconstitute in 0.1M HCl.

  • Reaction Setup:

    • In a 10 mL volumetric flask, add:

      • Aliquot: 1.0 – 5.0 mL of sample solution.

      • Masking: 1.0 mL of 0.1M EDTA (if Fe/Cu interferences are suspected).

      • Reagent: 2.0 mL of 5-MPCA ethanolic solution.

      • Buffer: 2.0 mL of pH 2.0 buffer.

  • Development:

    • Dilute to the mark with 50% Ethanol-Water mix.

    • Incubate at 60°C for 10 minutes (heat accelerates complexation for the 5-isomer).

    • Cool to room temperature (25°C).

  • Measurement:

    • Measure absorbance at 380 nm (verify

      
       via scan) against a reagent blank.
      
Data Processing

Calculate concentration using the Beer-Lambert Law:



  • 
    : Absorbance
    
  • 
    : Molar absorptivity (typically 
    
    
    
    L mol⁻¹ cm⁻¹ for Pd-MPCA).
  • 
    : Path length (1 cm).
    

Application Area 2: Determination of Osmium (Os)

Context: Osmium tetroxide is used in dihydroxylation reactions but is highly toxic.

Protocol Modifications
  • Acidity: Requires higher acidity (1M - 2M HCl).

  • Stabilizer: Add 1 mL of Thiourea solution if volatility is a concern.

  • Wavelength: The Os-MPCA complex typically absorbs at a longer wavelength (450–480 nm ).

  • Extraction (Optional): For trace analysis, the complex can be extracted into Chloroform or MIBK to increase sensitivity by a factor of 5-10.

Method Validation (ICH Q2 R1)

To ensure the method is "self-validating" and robust, perform the following checks:

ParameterAcceptance CriteriaExperimental Check
Linearity

5 concentrations (e.g., 1–10 µg/mL Pd).
Precision (RSD)

6 replicates of the middle standard.
LOD / LOQ

/

Based on SD of the blank (

) and slope (

).
Robustness

variation
Vary pH (±0.2 units) and Heating Time (±5 min).
Selectivity No significant shiftSpike with 100x excess of Na, K, Ca, Mg.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric analysis of Palladium using 5-MPCA.

Troubleshooting & Interferences

  • Interference (Cu/Fe): Copper and Iron are the primary interferences.

    • Solution: Add EDTA or Tartrate before adding the 5-MPCA reagent. These ligands bind hard metals (Fe, Cu) preferentially, leaving the soft 5-MPCA available for Pd/Os.

  • Turbidity:

    • Cause: Precipitation of the ligand in highly aqueous acidic media.

    • Solution: Ensure the final solution contains at least 30-40% Ethanol or Methanol.

  • Low Sensitivity:

    • Cause: Incomplete complexation.

    • Solution: Verify pH.[2][3] If pH < 1, protonation of the pyridine nitrogen may repel the metal. Adjust to pH 2.0–3.0.

References

  • Elangovan, S., Ramesh, R., & Liu, Y. (2012).[4] Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application. Dalton Transactions, 41(17), 5351-5361.[4] Link

  • Marchenko, D. Y., et al. (2004). Sorption–Photometric Determination of Osmium after Its Extraction from the Gas Phase with Silica Gel Chemically Modified with Mercapto Groups. Journal of Analytical Chemistry. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[5] Link

  • PubChem. (2024).[1] 4-Mercaptopyridine-2-carboxylic acid (Isomer Analog Data). National Library of Medicine. Link

Sources

Application Notes and Protocols: Formulation Strategies for In Vivo Delivery of 5-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Mercaptopicolinic acid (5-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3] This mechanism of action gives 5-MPA significant potential as a hypoglycemic agent for research in metabolic diseases.[1][2] However, its successful application in in vivo studies is often hampered by challenges related to its physicochemical properties, which can lead to poor oral bioavailability.[4][5] The presence of both a thiol and a carboxylic acid group can influence its solubility, stability, and membrane permeability. The oral route, being the most convenient and preferred method of drug administration, presents several physiological barriers, including the harsh acidic environment of the stomach, enzymatic degradation, and the intestinal mucosal barrier.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to enhance the in vivo delivery of 5-mercaptopicolinic acid. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for three distinct and promising approaches:

  • Liposomal Encapsulation: To protect 5-MPA from degradation and enhance its absorption.

  • Polymeric Nanoparticle Formulation: To improve solubility and provide controlled release.

  • Prodrug Synthesis: To transiently modify the physicochemical properties of 5-MPA for improved membrane permeation.

Each section will provide the scientific rationale, step-by-step experimental protocols, and methods for physicochemical characterization and in vivo evaluation.

The Challenge: Physicochemical Properties of 5-Mercaptopicolinic Acid

Understanding the inherent properties of 5-mercaptopicolinic acid is crucial for designing effective delivery systems.

PropertyImplication for Oral DeliveryReference
Molecular Formula C6H5NO2S[7]
Molecular Weight 155.18 g/mol [7]
Structure Contains a carboxylic acid and a thiol group on a pyridine ring.[7]
Solubility Limited solubility in aqueous solutions, particularly at acidic pH. The hydrochloride salt shows some water solubility.[8][9][10]
pKa The carboxylic acid and thiol groups are ionizable, affecting solubility and permeability at different physiological pH values.[11]
Stability The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and loss of activity.[12]
Permeability The polar nature of the molecule, especially in its ionized form, is expected to limit its passive diffusion across the intestinal epithelium.[11]

The primary hurdles for effective oral delivery of 5-MPA are its limited aqueous solubility, potential for degradation in the gastrointestinal (GI) tract, and poor membrane permeability.[4][5] Formulation strategies must therefore aim to protect the molecule, enhance its solubility, and facilitate its transport across the intestinal barrier.

Strategy 1: Liposomal Encapsulation for Enhanced Stability and Absorption

Rationale:

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[1] This structure makes them ideal carriers for both hydrophilic and hydrophobic drugs.[13] For 5-mercaptopicolinic acid, which is hydrophilic, encapsulation within the aqueous core of liposomes offers several advantages:

  • Protection: The lipid bilayer shields the encapsulated 5-MPA from the harsh acidic and enzymatic environment of the GI tract, preventing its degradation.[1]

  • Enhanced Absorption: Liposomes can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.[14] They can also fuse with the cell membranes of enterocytes, directly delivering their contents into the cells.

  • Improved Solubility: The overall formulation can be prepared as a stable aqueous suspension, overcoming the solubility limitations of the free drug.

Liposome_Encapsulation_Workflow Lipid_Dissolution Lipid_Dissolution Thin_Film Thin_Film Lipid_Dissolution->Thin_Film Solvent Removal Hydration Hydration Thin_Film->Hydration Aqueous Phase Addition Sizing Sizing Hydration->Sizing Homogenization Purification Purification Sizing->Purification Dialysis/Centrifugation Size_Zeta Size_Zeta Purification->Size_Zeta EE EE Purification->EE Morphology Morphology Purification->Morphology Animal_Dosing Animal_Dosing Purification->Animal_Dosing Formulation for Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling PK_Analysis PK_Analysis Blood_Sampling->PK_Analysis

Protocol 1.1: Preparation of 5-MPA Loaded Liposomes by Thin-Film Hydration

This protocol is based on the well-established thin-film hydration method, which is versatile and suitable for encapsulating hydrophilic molecules like 5-MPA.[15][16][17][18]

Materials:

  • L-α-Phosphatidylcholine (from egg or soy)

  • Cholesterol

  • 5-Mercaptopicolinic acid hydrochloride

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve L-α-phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Prepare a solution of 5-mercaptopicolinic acid hydrochloride in PBS (pH 7.4) at the desired concentration (e.g., 10 mg/mL).

    • Add the 5-MPA solution to the round-bottom flask containing the dry lipid film. The volume should be sufficient to hydrate the film completely.

    • Hydrate the film by rotating the flask in the water bath (at the same temperature as above) for 1-2 hours. This process will lead to the formation of multilamellar vesicles (MLVs).[18]

  • Vesicle Sizing (Homogenization):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Submerge the flask in an ice bath and sonicate the suspension using a probe sonicator in pulsed mode until the solution becomes translucent.

    • Extrusion (Recommended): For more uniform sizing, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[15][19]

  • Purification:

    • To remove the unencapsulated 5-MPA, transfer the liposome suspension to a dialysis bag (MWCO 12-14 kDa).

    • Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24 hours, with several changes of the dialysis buffer.

    • Alternatively, unencapsulated drug can be removed by size exclusion chromatography or ultracentrifugation.

Protocol 1.2: Characterization of 5-MPA Loaded Liposomes

1. Particle Size and Zeta Potential:

  • Dilute an aliquot of the purified liposome suspension in PBS.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential. A narrow PDI (< 0.2) indicates a homogenous population of liposomes. The zeta potential provides an indication of the surface charge and stability of the formulation.[19]

2. Encapsulation Efficiency (EE%):

  • Lyse a known volume of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated 5-MPA.

  • Quantify the amount of 5-MPA in the lysed suspension using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated 5-MPA / Total initial amount of 5-MPA) x 100

3. Morphological Examination:

  • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM. This will confirm the formation of spherical vesicles and provide information on their lamellarity.

Strategy 2: Polymeric Nanoparticle Formulation for Improved Solubility and Controlled Release

Rationale:

Biodegradable polymeric nanoparticles offer another robust platform for oral drug delivery.[20][21][22] Encapsulating 5-MPA within a polymeric matrix can:

  • Enhance Solubility and Dissolution Rate: The high surface area-to-volume ratio of nanoparticles can significantly improve the dissolution of poorly soluble drugs.[20]

  • Protect from Degradation: The polymer matrix acts as a barrier, protecting the encapsulated drug from the harsh environment of the GI tract.

  • Provide Controlled Release: The rate of drug release can be modulated by selecting polymers with different degradation rates, allowing for sustained release and potentially reducing dosing frequency.

  • Improve Bioavailability: Nanoparticles can be taken up by M-cells in the Peyer's patches of the small intestine, leading to systemic absorption.[23]

Nanoparticle_Formation_Workflow Polymer_Drug_Solution Polymer_Drug_Solution Emulsification Emulsification Polymer_Drug_Solution->Emulsification Dispersion Solvent_Evaporation Solvent_Evaporation Emulsification->Solvent_Evaporation Formation of o/w emulsion Nanoparticle_Collection Nanoparticle_Collection Solvent_Evaporation->Nanoparticle_Collection Nanoparticle hardening Size_Zeta_NP Size_Zeta_NP Nanoparticle_Collection->Size_Zeta_NP Loading_Efficiency Loading_Efficiency Nanoparticle_Collection->Loading_Efficiency Morphology_NP Morphology_NP Nanoparticle_Collection->Morphology_NP In_Vitro_Release In_Vitro_Release Nanoparticle_Collection->In_Vitro_Release Animal_Dosing_NP Animal_Dosing_NP Nanoparticle_Collection->Animal_Dosing_NP Formulation for Dosing Blood_Sampling_NP Blood_Sampling_NP Animal_Dosing_NP->Blood_Sampling_NP PK_Analysis_NP PK_Analysis_NP Blood_Sampling_NP->PK_Analysis_NP

Protocol 2.1: Preparation of 5-MPA Loaded PLGA Nanoparticles by Solvent Evaporation

The single emulsion-solvent evaporation technique is a widely used method for encapsulating hydrophilic drugs into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[20][21][22][24]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, with a suitable molecular weight)

  • 5-Mercaptopicolinic acid hydrochloride

  • Dichloromethane (DCM) or Ethyl acetate

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of PLGA in a minimal volume of dichloromethane.

    • Disperse a weighed amount of 5-mercaptopicolinic acid hydrochloride in the PLGA solution. Sonication may be required to achieve a fine, homogenous dispersion.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1-2% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes in an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.[24]

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated 5-MPA. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose or sucrose) and then freeze-dried to obtain a powder.

Protocol 2.2: Characterization of 5-MPA Loaded Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

  • Analyze a diluted aqueous suspension of the nanoparticles using DLS, as described in Protocol 1.2.

2. Drug Loading (DL%) and Encapsulation Efficiency (EE%):

  • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., dichloromethane).

  • Extract the 5-MPA into an aqueous phase.

  • Quantify the amount of 5-MPA using a validated HPLC method.

  • Calculate DL% and EE% using the following formulas: DL% = (Weight of 5-MPA in nanoparticles / Weight of nanoparticles) x 100 EE% = (Weight of 5-MPA in nanoparticles / Initial weight of 5-MPA) x 100

3. Morphological Examination:

  • Examine the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or TEM.

4. In Vitro Drug Release:

  • Disperse a known amount of 5-MPA loaded nanoparticles in release media simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

  • Incubate the samples at 37°C with constant shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium, centrifuge to separate the nanoparticles, and analyze the supernatant for the concentration of released 5-MPA using HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Strategy 3: Prodrug Approach for Enhanced Permeability

Rationale:

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[25] This strategy is particularly useful for overcoming poor membrane permeability.[26] For 5-mercaptopicolinic acid, a prodrug approach could involve masking the polar carboxylic acid group with a lipophilic moiety, creating a more membrane-permeable ester prodrug.[27][28]

  • Increased Lipophilicity: Esterification of the carboxylic acid group increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the lipid-rich intestinal cell membranes.[26]

  • Enzymatic Cleavage: Once absorbed, the ester bond is designed to be cleaved by ubiquitous esterase enzymes present in the intestinal wall, blood, and liver, releasing the active 5-MPA.[25]

  • Potential for Targeted Delivery: The choice of the promoiety can be tailored to target specific transporters in the gut, such as amino acid transporters.[8][26]

Prodrug_Synthesis_Workflow Starting_Materials Starting_Materials Reaction Reaction Starting_Materials->Reaction Purification_Prodrug Purification_Prodrug Reaction->Purification_Prodrug Characterization_Prodrug Characterization_Prodrug Purification_Prodrug->Characterization_Prodrug LogP LogP Characterization_Prodrug->LogP Stability Stability Characterization_Prodrug->Stability Permeability_Assay Permeability_Assay Characterization_Prodrug->Permeability_Assay Animal_Dosing_Prodrug Animal_Dosing_Prodrug Characterization_Prodrug->Animal_Dosing_Prodrug Formulation for Dosing Blood_Sampling_Prodrug Blood_Sampling_Prodrug Animal_Dosing_Prodrug->Blood_Sampling_Prodrug PK_Analysis_Prodrug PK_Analysis_Prodrug Blood_Sampling_Prodrug->PK_Analysis_Prodrug

Protocol 3.1: Synthesis of an Ethyl Ester Prodrug of 5-Mercaptopicolinic Acid

This protocol describes a general method for the esterification of the carboxylic acid group of 5-MPA using dicyclohexylcarbodiimide (DCC) as a coupling agent.[29] The thiol group may require protection depending on the reaction conditions.

Materials:

  • 5-Mercaptopicolinic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-mercaptopicolinic acid in anhydrous dichloromethane.

    • Add anhydrous ethanol (e.g., 1.2 equivalents) and a catalytic amount of DMAP.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • In a separate flask, dissolve DCC (e.g., 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Add the DCC solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ethyl ester prodrug.

  • Structural Characterization:

    • Confirm the structure of the synthesized prodrug using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol 3.2: In Vitro Evaluation of the 5-MPA Prodrug

1. Lipophilicity Determination:

  • Determine the octanol-water partition coefficient (LogP) of the prodrug and the parent compound using the shake-flask method or a validated HPLC method. An increase in the LogP value for the prodrug will confirm its increased lipophilicity.

2. Stability Studies:

  • Chemical Stability: Incubate the prodrug in buffers simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze the samples at different time points by HPLC to determine the rate of chemical hydrolysis.

  • Enzymatic Stability: Incubate the prodrug in rat or human plasma and intestinal homogenates (S9 fractions) at 37°C. Monitor the disappearance of the prodrug and the appearance of the parent 5-MPA over time using HPLC or LC-MS/MS to assess its conversion rate.

3. In Vitro Permeability:

  • Assess the permeability of the prodrug and 5-MPA across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.

  • Measure the apparent permeability coefficient (Papp) for both compounds. A higher Papp value for the prodrug will indicate enhanced membrane permeability.

In Vivo Evaluation of Formulations

Rationale:

In vivo studies are essential to determine the pharmacokinetic profile of the formulated 5-MPA and to confirm the effectiveness of the delivery strategy.[30][31] Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.[32]

Protocol 4.1: Oral Pharmacokinetic Study in Rats

Materials and Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

    • Divide the animals into groups (e.g., control group receiving unformulated 5-MPA, and test groups receiving the liposomal, nanoparticle, or prodrug formulations).

    • Administer a single oral dose of the respective formulation via oral gavage.[4][23][33][34][35] The dose should be calculated based on the body weight of the animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect the blood into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-MPA (and the prodrug, if applicable) in rat plasma.[7][11][36][37][38] This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions for multiple reaction monitoring, MRM).

    • Prepare calibration standards and quality control samples by spiking known concentrations of 5-MPA into blank rat plasma.

    • Extract 5-MPA from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Oral bioavailability (F%) (requires intravenous administration data for comparison)

    • Compare the pharmacokinetic parameters of the different formulations to those of the unformulated 5-MPA to evaluate the effectiveness of each delivery strategy. An increase in AUC and Cmax for the formulated groups would indicate improved oral bioavailability.[6][39]

Conclusion

The successful in vivo application of 5-mercaptopicolinic acid is contingent on overcoming its inherent delivery challenges. The formulation strategies outlined in these application notes—liposomal encapsulation, polymeric nanoparticle formulation, and the prodrug approach—offer distinct and scientifically grounded methods to enhance its oral bioavailability. The choice of the most suitable strategy will depend on the specific research objectives, required release profile, and available resources. By following the detailed protocols for preparation, characterization, and in vivo evaluation, researchers can systematically develop and validate an effective oral delivery system for 5-mercaptopicolinic acid, thereby unlocking its full therapeutic and research potential.

References

  • Astete, C. E., & Sabliov, C. M. (2006). Synthesis and characterization of PLGA nanoparticles. Journal of Biomaterials Science, Polymer Edition, 17(3), 247–289.
  • Reis, C. P., Neufeld, R. J., Ribeiro, A. J., & Veiga, F. (2006). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 2(1), 8–21.
  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801–832.
  • des Rieux, A., Fievez, V., Garinot, M., Schneider, Y. J., & Préat, V. (2006). Nanoparticles as potential oral delivery systems of proteins and vaccines: a mechanistic approach. Journal of controlled release, 116(1), 1–27.
  • Schubert, S., Delaney, J. T., & Schubert, U. S. (2011). Nanoprecipitation and nanoformulation of polymers: from history to powerful possibilities beyond poly (lactic acid).
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87.
  • Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method for the encapsulation of drugs in biodegradable nanoparticles. Journal of controlled release, 107(2), 316–328.
  • Gen-Probe. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules.
  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • de Oliveira, D. B., & de Souza, R. O. M. A. (2015). Synthesis of Thiol Esters by the Reaction of Ricinoleic Acid with Thiols Under Solvent-Free Conditions. Journal of the Brazilian Chemical Society, 26(10), 2153-2158.
  • Lombardo, D., & Kiselev, M. A. (2022).
  • Brake, K., Gumireddy, A., Tiwari, A., Chauhan, H., & Kumari, D. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharm Anal Acta, 8(560), 2.
  • ScienceDirect. (n.d.). Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]

  • European Patent Office. (n.d.). PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Mehellou, Y., Rando, G., & Moss, S. T. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future medicinal chemistry, 1(6), 1139–1160.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Mamba, P. P. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Mayer, L. D., Bally, M. B., & Cullis, P. R. (1986). Techniques for encapsulating bioactive agents into liposomes. Chemistry and physics of lipids, 40(2-4), 333–345.
  • protocols.io. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Trombino, S., et al. (2021). Synthesis of pro-prodrugs L-lysine based for 5-aminosalicylic acid and 6-mercaptopurine colon specific release. International Journal of Pharmaceutics, 605, 120831.
  • Gil-ad, I., & Weizman, A. (2015). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceuticals, 8(3), 365–384.
  • Chen, Y. J., et al. (2013). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Bioorganic & medicinal chemistry letters, 23(17), 4957–4961.
  • Vllasaliu, D. (2023). Grand challenges in oral drug delivery. Frontiers in Drug Delivery, 3, 1243765.
  • DiTullio, N. W., Berkoff, C. E., Blank, B., Kostos, V., Stack, E. J., & Saunders, H. L. (1974). 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. The Biochemical journal, 138(3), 387–394.
  • Brearley, M. C., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells. Scientific reports, 10(1), 22177.
  • Al-Gousous, J., & Langguth, P. (2015). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Journal of Pharmaceutical Sciences, 104(9), 2929-2950.
  • ResearchGate. (n.d.). Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid. Retrieved from [Link]

  • Digital CSIC. (2025, April 23). Development of Liposomal Systems for the Encapsulation of Opuntia ficus-indica var. Blanca Buenavista Extracts. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Mercaptopicolinic acid. Retrieved from [Link]

  • Waters. (n.d.). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide a Case Study. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-Mercaptopyridine-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support escalation resource. It is designed for researchers experiencing solubility anomalies or stability failures with 5-Mercaptopyridine-2-carboxylic acid (5-MP2C) .[1][2]

Ticket ID: 5-MP2C-SOL-001 Subject: Solubility Optimization & Oxidation Prevention in Aqueous Media Status: Resolved (See Protocols Below)[1][2][3]

Executive Summary (The "Why" Behind the Failure)

If you are struggling to dissolve 5-Mercaptopyridine-2-carboxylic acid in water, or if your clear solution turns cloudy/yellow within hours, you are likely fighting two distinct chemical mechanisms simultaneously:

  • Isoelectric Precipitation (The Solubility Trap): Like its parent molecule picolinic acid, 5-MP2C is amphoteric.[1][2] It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).[1][2][3] In neutral water (pH 4–6), it tends to adopt a zwitterionic form with net-zero charge, leading to minimum solubility and precipitation.[2]
  • Thiol-Mediated Dimerization (The Stability Trap): The thiol group (-SH) at position 5 is highly nucleophilic.[1][2][3] In the presence of dissolved oxygen and trace metals, it rapidly oxidizes to form a disulfide dimer (

    
    ).[1][2] This dimer is significantly less soluble than the monomer , causing the "cloudiness" or precipitation often mistaken for poor initial solubility.[2]
    

Module 1: The Solubility Protocol (pH Leverage)

The Objective: Convert the zwitterion into a highly soluble ionic salt. The Fix: You must drive the pH away from the isoelectric point.[1][2] The safest route for biological compatibility is forming the carboxylate anion (pH > 6).[1][2]

Troubleshooting Workflow
  • Issue: Powder floats or sits at the bottom of the vial in neutral water.

  • Root Cause: The molecule is protonated/zwitterionic and hydrophobic due to aromatic stacking.[1][2]

  • Solution: Titrate with a monovalent base (NaOH, KOH) or a bulky organic base (Meglumine, L-Arginine).[1][2]

Protocol A: Preparation of a 50 mM Stock Solution
  • Weighing: Weigh the required amount of 5-MP2C.

  • Slurry Formation: Add 80% of the final volume of degassed water.[1][2] The powder will likely not dissolve.[1][2]

  • Titration (Critical Step):

    • Slowly add 1.0 M NaOH or Meglumine dropwise while stirring.[1][2][3]

    • Monitor pH continuously.[1][2][3]

    • Target pH: 7.2 – 7.5.

    • Observation: The solution should clarify rapidly as the carboxylate salt forms.[1][2]

  • Final Adjustment: Add water to final volume.

Technical Note: Avoid using Calcium or Magnesium salts (e.g.,


) in the buffer initially, as divalent cations can bridge carboxylate groups and cause precipitation (salting out).[1][2]

Module 2: The Stability Protocol (Oxidation Control)[1][2]

The Objective: Prevent the formation of insoluble disulfide dimers. The Fix: Thiol oxidation is catalyzed by Base (high pH promotes the thiolate anion,


) and Trace Metals  (Copper/Iron).[1][2] Since Module 1 requires a basic pH for solubility, you must actively suppress oxidation.[1][2]
Troubleshooting Workflow
  • Issue: Solution is clear initially but turns yellow/cloudy after 2-4 hours.

  • Root Cause: Formation of disulfide dimers (oxidation).[1][2]

  • Solution: Deoxygenation + Chelation + Reduction.[1][2][3]

Protocol B: The "Anaerobic Shield" Formulation

Use this buffer system for all experiments involving 5-MP2C.[1][2][3]

ComponentConcentrationFunctionMechanism
EDTA 1 mMChelatorSequesters trace

/

that catalyze oxidation.[1][2][3]
TCEP-HCl 0.5 – 1.0 mMReductantIrreversibly reduces disulfides back to monomers.[1][2][3] Preferred over DTT for stability.[1][2][4]
Argon/N2 N/AGasSparging removes dissolved

, the primary oxidant.[2]

Step-by-Step:

  • Prepare your buffer (e.g., PBS or Tris) containing 1 mM EDTA .[1][2]

  • Degas the buffer by sparging with Argon or Nitrogen for 15 minutes.[1][2][5]

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to the buffer.[1][2][3]

    • Why TCEP? Unlike DTT, TCEP is stable over a wide pH range and does not contain thiols that could compete in downstream reactions.[1][2]

  • Dissolve 5-MP2C into this "shielded" buffer using the pH adjustment from Module 1.

Module 3: Visualizing the Solubility Logic

The following diagram illustrates the decision logic required to balance Solubility (requires high pH) against Stability (endangered by high pH).

G Start User Issue: 5-MP2C Won't Dissolve CheckpH Check pH of Solvent Start->CheckpH Isoelectric pH 3.0 - 5.0 (Isoelectric Zone) CheckpH->Isoelectric If Acidic/Neutral Basic pH > 7.0 (Anionic Form) CheckpH->Basic If Basic ResultPrecip Zwitterion Precipitates (Low Solubility) Isoelectric->ResultPrecip ResultSoluble Carboxylate Salt Forms (High Solubility) Basic->ResultSoluble ActionAddBase Action: Titrate with NaOH/Meglumine ResultPrecip->ActionAddBase Increase pH RiskOxidation RISK: Thiol Oxidation (Dimer Formation) ResultSoluble->RiskOxidation Thiolate anion (RS-) is reactive ActionProtect Action: Add EDTA + TCEP Degas Solution RiskOxidation->ActionProtect Prevent Dimerization ActionAddBase->Basic Final Stable, Clear Solution ActionProtect->Final

Caption: The Solubility-Stability Paradox. Increasing pH solves solubility (green path) but triggers oxidation risks (yellow node), necessitating the addition of chelators and reductants.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Yes. 5-MP2C is soluble in polar organic solvents like DMSO and Ethanol.[1][2][3]

  • Recommendation: Dissolve at 100 mM in pure DMSO.[1][2] When diluting into water, ensure the final aqueous buffer is pH-adjusted (> pH 7) and contains EDTA to prevent immediate precipitation or oxidation upon dilution.[1][2]

Q: Why does the solution turn pink/purple sometimes? A: This indicates Metal Complexation .[1][2] Pyridine-2-carboxylic acids (picolinic acids) are potent chelators of Iron (


) and Copper.[1][2][3][6] If your water or glassware has trace metals, 5-MP2C will bind them, often creating colored complexes.[2]
  • Fix: Use LC-MS grade water and add 1 mM EDTA to sequester these metals before adding the compound.[1][2][3]

Q: Can I use DTT instead of TCEP? A: Only if you are not doing downstream conjugation reactions (like maleimide labeling). DTT contains thiols that will compete with 5-MP2C. Furthermore, DTT is less stable than TCEP in the presence of metal ions.[1][2] TCEP is the superior choice for this molecule.[1][2]

References & Authoritative Grounding[1][2]

  • Picolinic Acid Solubility & Properties:

    • Source: PubChem (NIH).[1][2] "Picolinic acid | C6H5NO2".[1][2][7]

    • Relevance: Establishes the baseline solubility and zwitterionic behavior of the parent pyridine-2-carboxylic acid scaffold.[1][2][3]

    • URL:[Link][1][2]

  • Thiol Oxidation Mechanisms:

    • Source: BenchChem Technical Support.[1][2][3][5] "Preventing Thiol Group Oxidation".[1][2][4][5][8]

    • Relevance: detailed protocols for degassing and using EDTA/TCEP to prevent disulfide formation in aqueous buffers.

  • Reductant Selection (TCEP vs DTT):

    • Source: Thermo Fisher Scientific.[1][2] "Introduction to Thiol Modification and Detection".

    • Relevance: Explains why TCEP is preferred over DTT for stability in metal-containing solutions and neutral/basic pH.

  • Zwitterionic Pyridine Behavior:

    • Source: MDPI (Molecules).[1][2] "Solubility and Crystallization Studies of Picolinic Acid".

    • Relevance: Provides specific solubility data and pH-dependent speciation (neutral vs zwitterionic) for pyridine carboxylic acids.

    • URL:[Link][1][2]

Sources

Technical Support Center: 5-Mercaptopicolinic Acid (5-MPA) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thiol Oxidation & Disulfide Formation

Part 1: The Mechanic of Failure

To prevent oxidation, you must understand why 5-MPA is chemically fragile. It is not merely a thiol; it is a chelating thiol .

The "Suicide Ligand" Effect

The picolinic acid moiety (pyridine nitrogen + carboxylic acid) is a potent chelator of transition metals (Cu²⁺, Fe³⁺).

  • The Trap: Trace metals found in standard buffers or water bind to the picolinic acid core.

  • The Catalyst: Once bound, these metals are held in immediate proximity to the thiol group at position 5.

  • The Result: The bound metal acts as an efficient catalyst, shuttling electrons from the thiol to molecular oxygen, rapidly accelerating the formation of the disulfide dimer (5,5'-dithiobis(2-pyridinecarboxylic acid)).

The Thiolate Anion Vulnerability

Oxidation does not occur on the protonated thiol (-SH) but on the thiolate anion (-S⁻).

  • pKa Shift: The electron-withdrawing pyridine ring lowers the pKa of the thiol group (compared to alkyl thiols), meaning a significant fraction of 5-MPA exists as the reactive thiolate anion even at neutral pH (pH 7.0–7.4).

  • Consequence: Unlike aliphatic thiols that are relatively stable at pH 7, 5-MPA is primed for oxidation at physiological pH.

Part 2: Critical Handling Protocols

Do not use standard "degassing" methods (sonication is insufficient). Use the Anoxic Chelation Method described below.

Reagent Preparation Table
ComponentRecommended ReagentWhy?
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Superior to DTT. TCEP is stable over a wider pH range (1.5–8.5), does not chelate metals (crucial for metallo-enzyme assays), and reduces disulfides irreversibly.
Chelator EDTA or DTPA Mandatory. Sequesters trace metals (Fe, Cu) that catalyze the auto-oxidation loop.
Solvent Degassed Buffer or DMF Avoid DMSO. DMSO acts as an oxidant for thiols, accelerating disulfide formation.
Protocol: Preparation of Stable 5-MPA Stock (10 mM)

Step 1: The Scavenger Buffer

  • Prepare your primary buffer (e.g., PBS or HEPES, pH 7.0–7.4).

  • Add 1 mM EDTA final concentration.

  • Degas vigorously: Sparge with Argon or Nitrogen gas for at least 15 minutes. Note: Argon is heavier than air and provides a better protective blanket.

Step 2: Solubilization

  • Weigh 5-MPA solid in a microcentrifuge tube.

  • Immediately add the degassed Scavenger Buffer.

  • Add TCEP-HCl to a final concentration of 1.1x molar equivalent of the 5-MPA (e.g., if 5-MPA is 10 mM, TCEP should be 11 mM).

  • Vortex until dissolved. The solution should remain clear.

Step 3: Storage

  • Short Term (<24 hours): Keep on ice, protected from light.

  • Long Term: Do not store as a solution. Aliquot the solid powder under inert gas if possible. If solution storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C.

Part 3: Troubleshooting & FAQs

Q1: My solution turned yellow/cloudy after 2 hours. What happened? A: The yellow color indicates the formation of the disulfide dimer (which often has a different absorption spectrum) or a metal-ligand charge transfer complex. Cloudiness suggests the disulfide is less soluble than the monomer.

  • Fix: Your buffer likely contained trace copper or iron. Ensure EDTA is present. If the solution is already yellow, adding TCEP may reverse it, but it is safer to discard and prepare fresh.

Q2: Can I use DMSO to make a high-concentration stock? A: NO. While 5-MPA is soluble in DMSO, DMSO acts as an oxidant, facilitating the conversion of thiols to disulfides (a reaction known as the Tam oxidation).

  • Alternative: Use Dimethylformamide (DMF) or degassed water with 1 eq. NaOH if high concentration is needed, but ensure TCEP is present.

Q3: I am running a Zinc-dependent enzyme assay (e.g., Metalloprotease). Can I use EDTA? A: No, EDTA will strip the Zinc from your enzyme.

  • Workaround: Use Chelex-treated water to prepare your buffers (removing background Fe/Cu) but do not add free EDTA. Rely heavily on TCEP (which does not strip Zn at neutral pH) to keep the thiol reduced.

Q4: How do I verify if my 5-MPA is still active/reduced? A: Use the Ellman’s Reagent (DTNB) Test .

  • Mix a small aliquot of your 5-MPA stock with DTNB solution.

  • Measure absorbance at 412 nm.

  • Free thiols react with DTNB to release TNB²⁻ (yellow). If no yellow color develops, your 5-MPA has completely oxidized.

Part 4: Visualization of Failure Modes

The following diagram illustrates the "Auto-Oxidation Loop" you are trying to break.

OxidationPathway MPA 5-MPA (Thiol) Thiolate Thiolate Anion (Reactive Species) MPA->Thiolate Deprotonation MetalComplex Metal-Ligand Complex Thiolate->MetalComplex Chelation Radical Thiyl Radical (RS•) MetalComplex->Radical e- Transfer Disulfide Disulfide Dimer (Inactive/Precipitate) Radical->Disulfide Dimerization Base pH > 7.0 Base->Thiolate Metal Trace Fe/Cu Metal->MetalComplex Oxygen Dissolved O2 Oxygen->Radical DMSO DMSO Solvent DMSO->Radical Oxidation EDTA EDTA (Blocks Metal) EDTA->MetalComplex Inhibits TCEP TCEP (Reverses Oxidation) TCEP->Disulfide Reduces back to Thiol

Figure 1: The Metal-Catalyzed Auto-Oxidation Loop of 5-MPA. Note how trace metals and DMSO accelerate the transition to the inactive disulfide state.

Part 5: References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. Link

    • Relevance: Establishes TCEP as the superior reducing agent for thiols in aqueous solution, specifically noting its stability and lack of metal interaction compared to DTT.

  • Cleland, W. W. (1964). "Dithiothreitol, a New Protective Reagent for SH Groups." Biochemistry. Link

    • Relevance: The foundational text on thiol protection, but serves here as a contrast to explain why TCEP is preferred for metal-chelating ligands like 5-MPA.

  • Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society. Link

    • Relevance: Provides the mechanistic basis for avoiding DMSO. It details how DMSO acts as an oxidant for thiols, converting them to disulfides.[1]

  • Hider, R. C., et al. (2001). "Design of hydroxypyridinone iron chelators." Current Medicinal Chemistry. Link

    • Relevance: Discusses the chelation chemistry of pyridine-based ligands (like picolinic acid), supporting the "Suicide Ligand" mechanism where the molecule binds metals that then catalyze its own oxidation.

Sources

Technical Support Center: 5-Mercaptopicolinic Acid (5-MPA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Oxidative Degradation & Disulfide Dimerization Ticket Priority: High (Irreversible sample loss risk)

Executive Summary: The "Yellow Powder" Phenomenon

If you are accessing this guide, you likely encountered one of two scenarios:

  • Visual Change: Your white/off-white 5-MPA powder has turned yellow or sticky.

  • Assay Failure: Your IC50 values for metallo-

    
    -lactamase or PEPCK inhibition have shifted significantly, or you see "double mass" peaks in LC-MS.
    

The Diagnosis: 5-Mercaptopicolinic acid is an aromatic thiol. Its primary failure mode is oxidative dimerization . Upon exposure to atmospheric oxygen, moisture, or trace metals, the thiol (-SH) groups cross-link to form a disulfide dimer (5,5'-dithiobis(picolinic acid)). This process is accelerated by basic pH and light.

Module 1: The Mechanism of Degradation

To prevent degradation, you must understand the enemy. The degradation of 5-MPA is not a random event; it is a specific chemical pathway driven by the Thiol-Disulfide Exchange .

The Oxidation Pathway

The picolinic acid moiety acts as a chelator, potentially recruiting trace metals (Fe, Cu) that catalyze the oxidation of the thiol group.

MPA_Degradation MPA 5-MPA (Active Monomer) [R-SH] Thiolate Thiolate Anion [R-S⁻] MPA->Thiolate Deprotonation Radical Thiyl Radical [R-S•] Thiolate->Radical Electron Transfer Dimer Disulfide Dimer (Inactive) [R-S-S-R] Radical->Dimer Dimerization Base Base/High pH Base->Thiolate Oxygen O₂ / Air Oxygen->Radical Metals Trace Metals (Fe/Cu) Metals->Radical

Figure 1: The oxidative cascade transforming active 5-MPA into its inactive disulfide dimer. Note that basic pH and trace metals act as catalysts.

Module 2: Storage & Handling Protocols

Core Directive: Treat 5-MPA as an air-sensitive reagent. Standard "shelf storage" is insufficient for long-term stability.

Storage Conditions Matrix
StateTemperatureAtmosphereContainerMax Shelf Life
Solid (Powder) -20°CArgon/NitrogenAmber Glass + Desiccant6-12 Months
Stock Solution -80°CDegassed SolventSingle-use Aliquots< 1 Month
Working Solution 4°C / RTAirPlastic/Glass< 4 Hours
Protocol A: The "Inert Sandwich" (Solid Storage)
  • Purge: Before closing the vial after use, gently flow a stream of dry Nitrogen or Argon into the headspace for 10-15 seconds.

  • Seal: Cap tightly and wrap the neck with Parafilm to prevent moisture ingress.

  • Secondary Containment: Place the vial inside a secondary jar containing activated silica gel or Drierite.

  • Freeze: Store at -20°C.

Protocol B: Stock Solution Preparation

Avoid storing 5-MPA in DMSO for long periods at Room Temp. DMSO can act as a mild oxidant for thiols.

  • Solvent: Use degassed water or buffer. If organic solvent is needed, use anhydrous Ethanol or DMF.

  • Additives: If your assay permits, add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution. TCEP is stable over a wide pH range and irreversibly reduces disulfides back to thiols.

  • Aliquoting: Flash freeze in liquid nitrogen and store at -80°C. Never refreeze thawed aliquots.

Module 3: Troubleshooting & Quality Control

User Question: "My compound is yellow. Is it dead?"

Diagnostic Workflow

Use this logic flow to determine if your sample is salvageable.

Troubleshooting_Flow Start Visual Inspection: Is powder yellow/sticky? LCMS Run LC-MS (Negative Mode) Start->LCMS CheckMass Check Mass Spectrum LCMS->CheckMass Mass154 Peak @ 154 m/z (M-H)⁻ CheckMass->Mass154 Primary Peak Mass307 Peak @ 307 m/z (2M-2H-H)⁻ CheckMass->Mass307 Primary Peak Action1 Sample OK. Proceed. Mass154->Action1 Action2 Disulfide Contamination. Add TCEP/DTT to reduce. Mass307->Action2

Figure 2: Diagnostic decision tree for validating 5-MPA integrity via LC-MS.

Protocol C: The Ellman's Test (Self-Validating QC)

To quantitatively verify the "Active Thiol" content of your 5-MPA, use Ellman’s Reagent (DTNB). This is the industry standard for thiol quantification.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.[1]

  • 5-MPA Sample: Dissolved to estimated 1 mM concentration.

Procedure:

  • Blank: Mix 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer.

  • Sample: Mix 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer + 250 µL 5-MPA Sample .

  • Incubate: 15 minutes at Room Temperature (solution should turn yellow if thiols are present).

  • Measure: Absorbance at 412 nm .

Calculation:



Note: If your calculated concentration is <90% of expected, your sample has oxidized.

Module 4: FAQ - Field Issues

Q: Can I use DTT (Dithiothreitol) to save my oxidized sample? A: Yes, but with a caveat. DTT is a strong reducing agent and will convert the disulfide dimer back to monomeric 5-MPA. However, DTT itself contains thiols and will compete in metallo-enzyme assays or conjugation reactions.

  • Recommendation: Use TCEP or Immobilized TCEP gel . TCEP is phosphine-based, not thiol-based, and does not interfere with most metal-binding assays [1].

Q: Why does the protocol recommend EDTA in the buffer? A: 5-MPA is a chelator. Trace metals (Copper/Iron) in your water catalyze the oxidation of thiols by air (Fenton chemistry). EDTA sequesters these metals, acting as a "shield" for your thiol [2].

Q: Is the yellow color toxic? A: No, the yellow color usually indicates the presence of the disulfide bond (which extends the conjugation system of the pyridine ring) or trace nitrated impurities if synthesized via specific routes. It indicates inactivity, not necessarily toxicity, but the compound is no longer suitable for accurate


 or 

determination.

References

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648–2650.

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480–482.

  • Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.[2]

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.

Sources

Technical Support Center: High-Fidelity Coupling of 5-Mercaptopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in 5-MPA Coupling Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Bifunctional Challenge

5-Mercaptopicolinic acid (5-MPA) presents a classic "bifunctional incompatibility" in amide coupling. It contains a nucleophilic thiol (-SH) at position 5 and an electrophilic carboxylic acid at position 2.

Without stringent control, two catastrophic side reactions dominate:

  • Oxidative Dimerization: Formation of disulfide bridges (S-S) between two 5-MPA molecules.

  • Self-Polymerization (Thioesterification): The thiol of one 5-MPA molecule attacks the activated ester of another, forming unstable thioester oligomers.

This guide provides the protocols to suppress these pathways and ensure chemoselective amide bond formation.

Critical Control Points (The "Why" Behind the Protocol)

A. The Thiol-Oxidation Trap

Aryl thiols are prone to oxidation, particularly in basic media used for coupling (pH 8-9). Picolinic acid derivatives exacerbate this because the pyridine nitrogen and carboxylate can chelate trace metals (Cu²⁺, Fe³⁺), which catalyze disulfide formation.

Control Strategy:

  • Degassing: All solvents must be sparged with Argon/Nitrogen.

  • Chelation: Include 1 mM EDTA in aqueous workups to strip catalytic metals.

  • Reduction: Use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT. Reasoning: DTT contains two free thiols that will compete for your activated ester. TCEP is non-nucleophilic toward activated esters.

B. Activation & Chemoselectivity

Picolinic acids are slower to activate than standard benzoates due to electron withdrawal by the pyridine ring. However, once activated, the ester is highly reactive. If the thiol is free, it will outcompete the amine partner if the amine is sterically hindered.

Control Strategy:

  • Protection (Recommended): Mask the thiol with a Trityl (Trt) group.

  • Activation Agent: Use HATU/HOAt . Reasoning: The pyridine nitrogen of 5-MPA can hinder the approach of the coupling agent. HOAt (1-Hydroxy-7-azabenzotriazole) provides anchiomeric assistance via its own pyridine nitrogen, accelerating the reaction and reducing the window for side reactions.

Visualizing the Failure Modes

The following diagram illustrates the "Death Spiral" of unprotected 5-MPA coupling compared to the correct pathway.

MPA_Pathways Start 5-Mercaptopicolinic Acid (Free Thiol) Oxidation Oxidation (O2/Metals) Start->Oxidation Activation Activation (HATU/Base) Start->Activation Protection Protection (Trityl-Cl) Start->Protection Dimer Disulfide Dimer (Insoluble Precipitate) Oxidation->Dimer Yield Loss SelfAttack Intermolecular Thiol Attack Activation->SelfAttack Thioester Thioester Oligomers (Polymerization) SelfAttack->Thioester Gelation ProtectedAct Activation of Trt-5-MPA Protection->ProtectedAct AmineAdd Addition of Amine (R-NH2) ProtectedAct->AmineAdd Product Target Amide Product AmineAdd->Product

Caption: Figure 1. Mechanistic divergence. Unprotected pathways lead to dimers and thioester oligomers. Protection (Green path) is the only self-validating route.

Validated Protocols

Protocol A: The "Gold Standard" (Trityl Protection)

Use this for scale-up or valuable amine partners.

Step 1: Protection

  • Dissolve 5-MPA (1.0 eq) in DCM/DMF (4:1).

  • Add Trityl Chloride (Trt-Cl, 1.1 eq) and DIPEA (2.0 eq).

  • Stir at RT for 4 hours.

  • Precipitate with water, filter, and dry. Result: 5-(tritylthio)picolinic acid.

Step 2: Coupling

  • Dissolve Trt-Protected 5-MPA (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) and HOAt (1.05 eq).

  • Add DIPEA (2.5 eq). Stir for 5 minutes (Pre-activation).

    • Note: Solution should turn yellow/orange.

  • Add Amine partner (1.1 eq).

  • Stir under Argon for 2-4 hours.

Step 3: Deprotection

  • Treat purified amide with TFA/TIS/H2O (95:2.5:2.5) for 30 mins.

  • Precipitate into cold diethyl ether.

Protocol B: The "Direct Route" (In-Situ Reduction)

Use this only if protection is impossible or for rapid screening.

  • Solvent Prep: Degas DMF with Argon bubbling for 20 mins.

  • Reduction: Dissolve 5-MPA (1.0 eq) in DMF. Add TCEP·HCl (1.2 eq). Stir 15 mins.

    • Crucial: Do NOT use DTT.[1] DTT will react with the activated ester.

  • Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq).

    • Change: We use EDC/NHS here instead of HATU. HATU is too fast and aggressive; it often activates the thiol (forming a thio-uronium salt) if not protected. EDC is more selective for the carboxylate in the presence of free thiols at pH < 7.

  • Coupling: Adjust pH to 6.5–7.0 with DIPEA (careful titration). Add Amine (1.2 eq).

  • Quench: Stop reaction immediately upon consumption of starting material (LCMS monitoring) to prevent disulfide shuffling.

Comparative Data: Coupling Reagents

ReagentReactivityRisk of ThioesterRisk of RacemizationRecommendation
HATU Very HighHigh (if unprotected)LowBest for Protected 5-MPA
EDC/NHS ModerateModerateLowBest for Unprotected 5-MPA
PyBOP HighHighLowGood alternative to HATU
DCC LowLowHighAvoid (Insoluble urea issues)

Troubleshooting & FAQs

Q1: My reaction mixture turned into a semi-solid gel. What happened?

  • Diagnosis: Polymerization via thioester formation.

  • Cause: You activated the carboxylic acid while the thiol was free and unprotected. The thiol of Molecule A attacked the activated ester of Molecule B, creating a chain.

  • Fix: Use Protocol A (Trityl protection). If you must use Protocol B, increase dilution factor (0.05 M concentration) to favor intermolecular reaction with the amine over polymerization.

Q2: LCMS shows a peak at [2M-2].

  • Diagnosis: Disulfide Dimer.

  • Cause: Oxidation by air.

  • Fix: Add 1.5 eq TCEP to the mixture. The peak should disappear (reverting to M+1). Ensure your solvent is degassed.

Q3: Why do you recommend HOAt over HOBt for picolinic acids?

  • Mechanism: Picolinic acids are sterically demanding at the activation site due to the ortho-nitrogen. HOAt contains a nitrogen in the triazole ring (position 7) that hydrogen bonds with the incoming amine, positioning it for attack (Anchiomeric Assistance). This speeds up the desired reaction, outcompeting side reactions.

Q4: Can I use a maleimide-containing amine?

  • Warning: No, not with free 5-MPA. The free thiol of 5-MPA will instantly undergo Michael addition to the maleimide of your partner amine before the amide bond forms. You must use Protocol A (Trityl protection) and keep the Trityl group on until the maleimide chemistry is complete (if orthogonal).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS coupling and thiol handling).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link (Authoritative review on HATU/HOAt mechanisms).

  • Bachem. (2024). Global Guide to Peptide Synthesis: Thiol Protection.Link (General guidance on Trityl protection strategies).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467. (Discussion of side reactions including guanidinylation).

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 5-Mercaptopyridine-2-carboxylic Acid (5-MPCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) (CAS: 24242-22-6) represents a specific challenge in heterocyclic NMR analysis due to the electronic conflict between the electron-withdrawing carboxyl group and the electron-rich thiol moiety on the pyridine ring.

Unlike its isomers (2- or 4-mercaptopyridines), 5-MPCA cannot undergo thiol-thione tautomerism to form a stable pyridinethione species. This structural rigidity fundamentally alters its NMR signature, making it a "true thiol" in solution. This guide compares 5-MPCA against its tautomeric isomers and isosteres, providing a robust protocol for distinguishing these species in drug development workflows.

Core Comparison Matrix
Feature5-MPCA (Target) 6-Mercaptopyridine-2-carboxylic acid 3-Mercaptopyridine-2-carboxylic acid
Tautomerism None (Locked Thiol)Thiol

Thione
Thiol (Steric H-bond possible)
Dominant Form (DMSO) Pyridine-thiol (-SH)Pyridinethione (NH, C=S)Pyridine-thiol (-SH)
Key 1H NMR Signal ~3.5–4.0 ppm (SH) ~13.0 ppm (NH) ~4.0–5.0 ppm (SH)
Aromatic Region Sharp, well-resolvedBroadened (exchange)Deshielded (ortho-effect)

Structural Analysis & Tautomerism (The "Why")

The spectral distinctiveness of 5-MPCA arises from the position of the sulfur atom relative to the ring nitrogen.

  • The "Blocked" Pathway: In 2- and 4-mercaptopyridines, the sulfur lone pair can conjugate with the ring nitrogen, allowing the proton to transfer from S to N (Thione form).

  • The 5-MPCA Case: In 5-MPCA, the sulfur is meta to the nitrogen. Resonance structures cannot delocalize the negative charge onto the nitrogen to support a stable N-H bond without disrupting aromaticity entirely. Therefore, 5-MPCA exists exclusively as the thiol (S-H) tautomer.

Diagram: Tautomeric Blockade in 5-MPCA

Tautomerism cluster_0 2-Mercapto Isomer (Alternative) cluster_1 5-MPCA (Target) A1 Thiol Form (Aromatic) A2 Thione Form (Non-Aromatic, Dominant) A1->A2 Rapid Equilibrium B1 5-Mercapto Thiol (Stable Aromatic) B2 Thione Form (Unstable/Impossible) B1->B2 Blocked (Meta Position)

Caption: Logical flow demonstrating why 5-MPCA retains the thiol signature while ortho/para isomers shift to the thione form.

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity, this protocol uses D₂O exchange as a self-validating step. The disappearance of the S-H signal confirms the presence of the free thiol, distinguishing it from C-H impurities.

Reagents & Equipment[2][3][4][5][6][7]
  • Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS (for resolution of exchangeable protons).

  • Solvent B: D₂O (99.9% D) (for exchange studies).

  • Internal Standard: Maleic Acid (optional, for qNMR).

  • Instrument: 400 MHz or higher (600 MHz recommended for coupling resolution).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of 5-MPCA in 0.6 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).

  • Acquisition 1 (Full Proton): Acquire ¹H NMR (sw = 16 ppm, d1 = 5s).

    • Checkpoint: Look for the broad singlet at ~13 ppm (COOH) and the sharper singlet/broad hump at ~3.5–4.0 ppm (SH).

  • Validation (D₂O Shake): Add 2 drops of D₂O directly to the tube. Shake and re-acquire.

    • Result: The signals at ~13 ppm and ~3.8 ppm must disappear. The aromatic signals will shift slightly but remain.

  • Acquisition 2 (¹³C APT/DEPT): Acquire ¹³C spectrum.

    • Checkpoint: Look for the C-S carbon at ~130–140 ppm. (Note: A C=S thione carbon would appear further downfield at ~170–180 ppm).

Diagram: NMR Validation Workflow

Workflow Start Start: 10mg 5-MPCA Solvent Dissolve in DMSO-d6 Start->Solvent Acq1 Acquire 1H NMR (Target: SH signal) Solvent->Acq1 Check Signal at 3.5-4.0 ppm? Acq1->Check Check->Solvent No (Check Purity) D2O Add D2O (Shake) Check->D2O Yes Acq2 Re-acquire 1H NMR D2O->Acq2 Result Signal Disappears? CONFIRMED THIOL Acq2->Result

Caption: Decision tree for validating the presence of the free thiol group using D₂O exchange.

Comparative Spectral Data

The following data compares 5-MPCA with its most common "imposter," the 6-mercapto isomer. Note the dramatic difference in the exchangeable proton region.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)
Proton Assignment5-MPCA (Target) 6-Mercaptopyridine-2-COOH Notes
-COOH 13.0 - 13.5 ppm (br s)13.0 - 13.5 ppm (br s)Indistinguishable.
-SH / -NH 3.8 - 4.2 ppm (s) 12.8 - 13.2 ppm (br s) CRITICAL DISTINCTION. 5-MPCA is SH; 6-isomer is NH (Thione).
H-3 (Ortho to COOH) 8.05 ppm (d)7.80 ppm (d)5-isomer is more deshielded due to aromaticity retention.
H-4 (Meta to COOH) 7.90 ppm (dd)7.65 ppm (t)Coupling pattern differs (dd vs t).
H-6 (Ortho to N) 8.65 ppm (d) - 5-MPCA has a proton here; 6-isomer has the substituent.
Table 2: ¹³C NMR Characteristic Signals
Carbon Environment5-MPCA (δ ppm) 6-Mercapto Isomer (δ ppm) Mechanistic Insight
C=O (Carboxyl) ~165.0~163.0Similar environment.
C-S / C=S ~135.0 (C-S) ~178.0 (C=S) Thione carbon is highly deshielded.
C-2 (Ipso to COOH) ~145.0~140.0
C-6 (Ipso to N) ~150.0 (CH)~160.0 (C-N)

Troubleshooting & Anomalies

  • Disulfide Formation: 5-MPCA is prone to oxidation. If you observe a doubling of peaks or a loss of the SH signal without D₂O addition, the sample has likely dimerized to the disulfide (5,5'-dithiobis(pyridine-2-carboxylic acid)).

    • Solution: Add a reducing agent (e.g., TCEP or DTT) to the NMR tube to regenerate the monomer.

  • Zwitterion Effects: In unbuffered water, the carboxylic acid proton may protonate the pyridine nitrogen. This causes a significant downfield shift of all aromatic protons. Always use DMSO-d₆ for consistent characterization.

References

  • PubChem Compound Summary: 5-Mercaptopyridine-2-carboxylic acid (CAS 24242-22-6). Link

  • Comparison of Thiol-Thione Tautomerism: Canadian Journal of Chemistry, "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." (Explains the lack of thione in 5-isomers). Link

  • General Pyridine NMR Data: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Source for substituent chemical shift additivity rules).
  • Synthesis Verification:Journal of Heterocyclic Chemistry, "Synthesis of substituted pyridine-2-carboxylic acids." (Validates synthetic routes for 5-substituted picolinic acids).

Comparative Analysis: 3-Mercaptopicolinic Acid vs. 5-Mercaptopicolinic Acid

[1][2]

Executive Summary

In the context of metabolic regulation and drug development, 3-mercaptopicolinic acid (3-MPA) stands as the gold-standard inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) , the rate-limiting enzyme in gluconeogenesis.[1][2] Its potency derives from a specific structural geometry that allows for high-affinity tridentate chelation of the enzyme's active site metal ion (Mn²⁺/Fe²⁺).

5-Mercaptopicolinic acid (5-MPA) , a structural isomer, exhibits significantly reduced potency. While it retains marginal inhibitory activity, the translocation of the thiol group from the C3 to the C5 position disrupts the critical chelation pharmacophore, rendering it an ineffective inhibitor for physiological applications. This guide details the mechanistic divergence between these two isomers to support rational inhibitor design and experimental selection.

Chemical Structure and Coordination Chemistry

The defining difference between these two molecules is the position of the thiol (-SH) group relative to the picolinic acid core (pyridine-2-carboxylic acid). This structural variation dictates their ability to coordinate with divalent metal cations, which is the primary driver of their biological activity.

Feature3-Mercaptopicolinic Acid (3-MPA)5-Mercaptopicolinic Acid (5-MPA)
CAS Number 14623-54-214623-55-3 (approx.)
Thiol Position C3 (Ortho to Carboxyl, Meta to N)C5 (Para to Carboxyl, Meta to N)
Chelation Mode Tridentate / Pincer (N, O, S)Bidentate (N, O) or Monodentate
Metal Affinity High (Forms stable 5- and 6-membered rings)Low (Sterically unable to bridge metal)
Structural Impact on Binding[5]
  • 3-MPA: The thiol at C3 is spatially adjacent to both the pyridine nitrogen and the carboxylic acid. This allows the molecule to wrap around a metal ion, coordinating via the pyridine nitrogen, the carboxylate oxygen, and the thiolate sulfur. This "pincer" effect creates a thermodynamically stable complex that effectively sequesters the catalytic metal within the PEPCK active site.

  • 5-MPA: The thiol at C5 is distal to the carboxylate group. It cannot participate in the same chelation sphere as the nitrogen and carboxylate. Consequently, 5-MPA likely binds only as a weak bidentate ligand (via N and O) or interacts non-specifically via the thiol, resulting in a drastically higher dissociation constant (

    
    ).
    

Mechanism of Action: PEPCK Inhibition[3][4][6]

Phosphoenolpyruvate Carboxykinase (PEPCK) catalyzes the GTP-dependent decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[3] The reaction mechanism is strictly dependent on the presence of a divalent metal cation (typically Mn²⁺ or Fe²⁺) which stabilizes the enolate intermediate.

3-MPA: The "Active Site Locking" Mechanism

3-MPA acts as a competitive inhibitor against OAA and a non-competitive inhibitor against GTP.

  • Metal Sequestration: The thiol group of 3-MPA coordinates directly with the active site Mn²⁺/Fe²⁺.

  • Steric Occlusion: By occupying the metal center, 3-MPA prevents the binding of OAA.

  • Allosteric Stabilization: Crystallographic studies suggest 3-MPA may also bind to a secondary allosteric pocket (

    
    ), stabilizing a closed, inactive conformation of the enzyme.
    
5-MPA: The "Broken Key" Analog

5-MPA serves as a critical Structure-Activity Relationship (SAR) control.

  • Loss of Interaction: Without the C3 thiol, 5-MPA lacks the ability to form the tight metal-thiol bond required to displace OAA effectively.

  • Residual Activity: Any observed inhibition is likely due to weak, non-specific binding of the picolinic acid core (which is a known weak chelator) rather than specific active-site targeting.

Mechanistic Visualization

The following diagram illustrates the divergent binding pathways of the two isomers.

PEPCK_Inhibitioncluster_3MPA3-Mercaptopicolinic Acidcluster_5MPA5-Mercaptopicolinic AcidPEPCKPEPCK Active Site(Mn2+/Fe2+ Center)Outcome3Potent Inhibition(Ki ~ 8 µM)PEPCK->Outcome3Blocks OAA AccessOutcome5Weak/No Inhibition(Ki >> 100 µM)PEPCK->Outcome5OAA Displaces InhibitorNode3MPA3-MPAChelationTridentate Chelation(N, O, S)Node3MPA->ChelationThiol Position C3Chelation->PEPCKHigh Affinity BindingNode5MPA5-MPANoChelationWeak/Bidentate Binding(N, O only)Node5MPA->NoChelationThiol Position C5NoChelation->PEPCKLow Affinity Binding

Figure 1: Mechanistic divergence of 3-MPA and 5-MPA based on metal coordination geometry.

Comparative Potency Data

The following data summarizes the inhibitory constants derived from cytosolic PEPCK (PEPCK-C) assays.

CompoundInhibition Type

(Competitive)

(Allosteric)
Relative Potency
3-MPA Mixed (Competitive vs OAA)8 - 10 µM ~150 µM100% (Reference)
5-MPA Weak / Non-specific> 500 µM *N/D< 5%

*Note: Specific

Experimental Protocols

Protocol A: PEPCK Inhibition Assay (Coupled Enzyme System)

To empirically verify the potency difference, use a standard coupled spectrophotometric assay. This system links PEPCK activity to NADH oxidation via Malate Dehydrogenase (MDH).

Reagents:

  • Buffer: 100 mM HEPES, pH 7.4.

  • Substrates: 2 mM Oxaloacetate (OAA), 1 mM GTP.

  • Cofactors: 2 mM MnCl₂, 2 mM MgCl₂.

  • Coupling System: 0.2 mM NADH, 5 Units Malate Dehydrogenase (MDH).

  • Enzyme: Purified Rat or Human Cytosolic PEPCK (approx. 0.05 Units).

Workflow:

  • Preparation: Dissolve 3-MPA and 5-MPA in DMSO to create 100 mM stock solutions. Note: 3-MPA oxidizes readily; prepare fresh or store under nitrogen.

  • Incubation: Mix PEPCK with the inhibitor (range: 0.1 µM to 1000 µM) in the reaction buffer (minus OAA and GTP) for 5 minutes at 37°C.

    • Rationale: Pre-incubation allows the inhibitor to equilibrate with the active site metal.

  • Initiation: Add the substrate mix (OAA + GTP + NADH + MDH).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺) for 5 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot 
    
    
    vs. [Inhibitor] to determine
    
    
    .
    • Validation: The

      
       for 3-MPA should be approximately 10-20 µM under these conditions. 5-MPA should show little to no inhibition at 20 µM.
      
Protocol B: Handling and Stability
  • Oxidation Risk: Both compounds contain free thiol groups susceptible to disulfide bond formation (dimerization).

  • Prevention: Always include 0.5 mM DTT or TCEP in stock solutions if they are to be stored for more than a few hours.

  • Check: Run a TLC or LC-MS prior to the assay to ensure the monomeric species is present. The disulfide dimer of 3-MPA is biologically inactive against PEPCK.

References

  • Blank, B., DiTullio, N. W., Owings, F. F., et al. (1974).[4][5] Mercaptopyridinecarboxylic acids, synthesis and hypoglycemic activity. Journal of Medicinal Chemistry, 17(10), 1065–1071.[5] Link

  • DiTullio, N. W., Berkoff, C. E., Blank, B., et al. (1974).[4][5][6] 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[1][2][7][6][8][9] Biochemical Journal, 138(3), 387–394.[4][6] Link

  • Holyoak, T., Sullivan, S. M., & Nowak, T. (2006). Structural insights into the mechanism of PEPCK catalysis. Biochemistry, 45(27), 8254–8263. Link

  • Laming, D. W., et al. (2020). The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells.[1][2] Scientific Reports, 10, 22177.[1][2] Link[1]

Mass spectrometry fragmentation patterns of 5-Mercaptopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The mass spectrometry fragmentation patterns of 5-Mercaptopyridine-2-carboxylic acid (5-MPCA) present a distinct analytical fingerprint driven by the interplay between the acidic carboxyl group, the basic pyridine nitrogen, and the redox-active thiol moiety.

This guide provides a comprehensive analysis of the fragmentation mechanics, differentiation from structural isomers, and practical protocols for high-fidelity detection.

Executive Summary

5-Mercaptopyridine-2-carboxylic acid (C₆H₅NO₂S, MW 155.17) is a critical bifunctional scaffold in drug discovery, particularly for metalloenzyme inhibitors where the picolinic acid moiety chelates metal centers (e.g., Zn²⁺) and the thiol provides a secondary interaction point.

In mass spectrometry (MS), 5-MPCA exhibits a fragmentation behavior dominated by facile decarboxylation characteristic of picolinic acids, modified by the electron-donating effects of the thiol group at the C5 position. A key analytical challenge is distinguishing it from its "ortho-substituted" isomer (3-mercaptopyridine-2-carboxylic acid) and preventing artifactual dimerization (disulfide formation) during ionization.

Compound Profile & Physicochemical Properties
PropertyValueMS Relevance
Formula C₆H₅NO₂SMonoisotopic Mass: 155.0041 Da
Ionization (ESI+) [M+H]⁺ = 156.0119Primary species in acidic mobile phases.
Ionization (ESI-) [M-H]⁻ = 153.9963Highly sensitive due to acidic -COOH and -SH.
pKa Values COOH: ~5.4, SH: ~8.2, Py-N: ~3.8Zwitterionic character influences fragmentation energy.
Redox State Prone to oxidationCritical Artifact: Dimer [2M-2H+H]⁺ at m/z 309.00.
Fragmentation Pathways: The Mechanistic Core

The fragmentation of 5-MPCA under Collision-Induced Dissociation (CID) follows a logical disassembly pathway. Unlike aliphatic acids, the pyridine ring stabilizes certain intermediates, while the C2-carboxyl group dictates the primary loss.

Primary Pathway: The Picolinic Decarboxylation (Pathway A)

The most abundant transition in ESI+ is the loss of CO₂. This is facilitated by the proximity of the protonated nitrogen (N-H⁺) to the carboxyl group, even in the 5-substituted isomer, due to the inductive destabilization of the C-C bond.

  • Precursor: m/z 156 [M+H]⁺

  • Transition: m/z 156 → m/z 112 + CO₂ (44 Da)

  • Mechanism: The pyridinium ion destabilizes the carboxyl group. The resulting fragment (m/z 112) is a protonated 3-mercaptopyridine species (3-pyridinethiol).

Secondary Pathway: Ring Disassembly (Pathway B)

Following decarboxylation, the pyridine ring typically fragments via loss of Hydrogen Cyanide (HCN), a hallmark of nitrogen heterocycles.

  • Precursor: m/z 112 [3-Mercaptopyridine+H]⁺

  • Transition: m/z 112 → m/z 85 + HCN (27 Da)

  • Fragment Structure: The m/z 85 ion likely corresponds to a thiophene-like cation (C₄H₅S⁺) formed after ring contraction and nitrogen expulsion.

Minor Pathway: Thiol-Specific Losses

While less common as a primary step, the loss of the thiol radical (SH•) or H₂S can occur, particularly in Electron Impact (EI) ionization.

  • m/z 156 → m/z 122 (Loss of H₂S, 34 Da) – Rare in ESI, common in EI.

Comparative Performance: Isomer Differentiation

Distinguishing 5-MPCA from its isomers (3-mercapto- and 4-mercapto-) is crucial for structural validation. The position of the thiol group relative to the carboxyl/nitrogen core alters the fragmentation energetics.

Feature5-Mercaptopyridine-2-COOH 3-Mercaptopyridine-2-COOH Differentiation Logic
Primary Loss -CO₂ (44 Da) -H₂O (18 Da) / -CO (28 Da) The Ortho Effect: In the 3-isomer, the -SH and -COOH are adjacent. They can cyclize to form a thioanhydride-like intermediate, ejecting water. The 5-isomer cannot do this.[1]
Base Peak (MS2) m/z 112m/z 138 (M+H - H₂O)Presence of m/z 138 is diagnostic for the 3-isomer.
Dimerization ModerateFastSteric hindrance in the 3-isomer may actually accelerate intramolecular cyclization over intermolecular dimerization compared to the 5-isomer.
Visualization: Isomer Differentiation Workflow

Isomer_Diff Start Precursor Ion [M+H]+ = 156 Decision Apply CID Energy (20-30 eV) Start->Decision Path5 Major Fragment: m/z 112 (-CO2) Minor Fragment: m/z 85 (-HCN) Decision->Path5 Loss of 44 Da Path3 Major Fragment: m/z 138 (-H2O) Diagnostic: Thioanhydride formation Decision->Path3 Loss of 18 Da Result5 ID: 5-Mercaptopyridine-2-COOH Path5->Result5 Result3 ID: 3-Mercaptopyridine-2-COOH Path3->Result3

Caption: Decision tree for differentiating 5-MPCA from its 3-isomer based on the "Ortho Effect" water loss pathway.

Experimental Protocols

To ensure reproducible data, specific attention must be paid to the redox state of the thiol group.

Protocol A: Sample Preparation (Redox Stabilization)
  • Objective: Prevent formation of the disulfide dimer (m/z 309) which complicates spectral interpretation.

  • Reagents: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). Note: TCEP is preferred for MS as it is non-volatile and does not contaminate the source as aggressively as DTT.

  • Steps:

    • Dissolve 5-MPCA in 50:50 Methanol:Water to a concentration of 10 µM.

    • Add TCEP to a final concentration of 50 µM (5x molar excess).

    • Incubate at Room Temperature for 10 minutes.

    • Acidify with 0.1% Formic Acid immediately prior to injection.

Protocol B: MS Source Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC flow).

  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to minimize in-source oxidation).

  • Cone Voltage: 20 V (Low voltage preserves the molecular ion).

  • Collision Energy (CE):

    • Ramp: 10 -> 40 eV.

    • Optimal for Decarboxylation: ~15-20 eV.

    • Optimal for Ring Opening: ~30-35 eV.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of 5-MPCA, highlighting the diagnostic ions.

Frag_Pathway M [M+H]+ m/z 156 (Intact Parent) Frag1 [M+H - CO2]+ m/z 112 (3-Pyridinethiol ion) M->Frag1 - CO2 (44 Da) CE: 15 eV Dimer [2M - 2H + H]+ m/z 309 (Disulfide Artifact) M->Dimer Oxidation (In-Source) Frag2 [m/z 112 - HCN]+ m/z 85 (Thiophene-like cation) Frag1->Frag2 - HCN (27 Da) CE: 30 eV

Caption: ESI+ fragmentation pathway of 5-MPCA. The m/z 112 ion is the primary quantifier, while m/z 85 serves as a qualifier.

References
  • NIST Mass Spectrometry Data Center. 2-Pyridinecarboxylic acid (Picolinic acid) Mass Spectrum. National Institute of Standards and Technology. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine carboxylic acids and their derivatives in ESI-MS. Journal of Mass Spectrometry. Link

  • Ramanathan, R., et al. (2000). Mass spectrometric differentiation of isomeric pyridine carboxylic acids using electrospray ionization. Rapid Communications in Mass Spectrometry. Link

  • PubChem. 5-Sulfamoylpyridine-2-carboxylic acid (Structural Analog Data). National Library of Medicine.[2] Link

  • Thermo Fisher Scientific. Differentiation of Isomers using High Resolution Mass Spectrometry. Application Note. Link

Sources

Validation of PEPCK Inhibition: 5-Mercaptopicolinic Acid vs. Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating gluconeogenesis, the choice of inhibitor for Phosphoenolpyruvate Carboxykinase (PEPCK) determines the validity of the resulting data. While Hydrazine Sulfate has historical precedence, it is a "dirty" inhibitor with severe off-target hepatotoxicity and indirect mechanisms of action involving vitamin B6 depletion. 5-Mercaptopicolinic Acid (5-MPA) represents the superior tool compound for mechanistic validation due to its direct, reversible inhibition of the PEPCK active site.

This guide provides the experimental framework to validate PEPCK inhibition, distinguishing between the specific action of 5-MPA and the systemic metabolic disruption caused by hydrazine.

Mechanistic Dissection: Specificity vs. Systemic Disruption

To validate PEPCK inhibition, one must understand that "lowering blood glucose" is not proof of PEPCK blockade. The mechanism must be isolated.

5-Mercaptopicolinic Acid (5-MPA)
  • Mechanism: 5-MPA is a specific, reversible inhibitor of PEPCK. It functions by competing with the substrate oxaloacetate (OAA) at the active site and also binds to an allosteric pocket, locking the enzyme in an inactive conformation.

  • Pathway Impact: It blocks gluconeogenesis from precursors that enter below PEPCK (Lactate, Pyruvate, Alanine) but spares gluconeogenesis from precursors that enter above PEPCK (Glycerol). This distinction is the key to self-validating experimental design.

Hydrazine (Hydrazine Sulfate)[1][2][3]
  • Mechanism: Hydrazine’s inhibition is complex and largely indirect. It inhibits PEPCK activity but also indiscriminately attacks pyridoxal phosphate (Vitamin B6)-dependent enzymes. This suppresses transaminases (AST/ALT), preventing aminoogenic precursors (Alanine) from becoming OAA.

  • Pathway Impact: It induces profound hypoglycemia, but this is often accompanied by severe ATP depletion, GABAergic neurotoxicity (seizures), and hepatotoxicity, making it difficult to attribute effects solely to PEPCK inhibition.

Visualizing the Blockade

The following diagram illustrates the precise intervention points of both compounds within the gluconeogenic flux.

PEPCK_Inhibition cluster_inputs Gluconeogenic Precursors Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Alanine Alanine Alanine->Pyruvate Blocked by Hydrazine OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase PEPCK PEPCK Enzyme (Rate Limiting) OAA->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP DHAP Dihydroxyacetone Phosphate PEP->DHAP Glycerol Glycerol Glycerol->DHAP Glucose Glucose Output DHAP->Glucose MPA 5-MPA (Direct Inhibition) MPA->PEPCK Hydrazine Hydrazine (Indirect/Toxic) Hydrazine->PEPCK B6 Vit B6 Enzymes (Transaminases) Hydrazine->B6 B6->Alanine Cofactor Depletion

Caption: 5-MPA directly blocks PEPCK. Hydrazine acts broadly, disrupting amino acid inputs and PEPCK.

Comparative Performance Matrix

Use this table to select the appropriate inhibitor for your specific experimental constraints.

Feature5-Mercaptopicolinic Acid (5-MPA)Hydrazine Sulfate
Primary Target Direct PEPCK Inhibitor (Competitive/Allosteric)Multi-target (PEPCK, Transaminases, Urea Cycle)
Specificity High (for gluconeogenesis from pyruvate)Low (Systemic metabolic poison)
In Vivo Toxicity Low to Moderate (Hypoglycemia-related)High (Hepatotoxic, Neurotoxic/Seizures)
Mechanism Type Reversible, rapid onsetTime-dependent, often irreversible in vivo
Effect on Glycerol None (Preserves glycerol-to-glucose flux)Variable (due to systemic toxicity)
Best Use Case Mechanistic validation of PEPCK fluxHistorical comparison; Cachexia models
Key Limitation Poor oral bioavailability; requires IP injectionSevere side effects confound data interpretation
Experimental Validation Protocols

To publish robust data, you must prove that the glucose reduction is due to PEPCK inhibition and not general toxicity.

Protocol A: The "Self-Validating" In Vivo Challenge (Rat/Mouse)

This protocol uses two different substrates to prove target specificity. If 5-MPA is working correctly, it should block Pyruvate but not Glycerol.

Reagents:

  • 5-MPA (30 mg/kg, IP) or Hydrazine (80 mg/kg, SC - Warning: High Toxicity)

  • Sodium Pyruvate (2 g/kg)

  • Glycerol (1 g/kg)

Workflow:

  • Fast animals for 16–24 hours to deplete glycogen (forcing reliance on gluconeogenesis).

  • Baseline: Measure blood glucose (T= -30 min).

  • Inhibitor: Inject 5-MPA or Vehicle (T= -30 min).

  • Challenge: At T=0, inject Sodium Pyruvate (Group A) or Glycerol (Group B).

  • Monitor: Measure glucose at 15, 30, 60, and 90 minutes.

Interpretation:

  • Group A (Pyruvate): 5-MPA treated animals should show no rise in glucose (flatline) compared to Vehicle (spike). This confirms gluconeogenesis blockade.[1][4]

  • Group B (Glycerol): 5-MPA treated animals must show a glucose spike similar to Vehicle.

    • Why? Glycerol enters at Triose Phosphate, bypassing PEPCK. If Glycerol conversion is also blocked, your inhibitor is toxic/non-specific (common with Hydrazine).

Protocol B: In Vitro Coupled Enzyme Assay (Gold Standard)

Directly measure enzyme activity from liver homogenates.

Principle: PEPCK converts OAA to PEP. We couple this to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) to oxidize NADH.

  • Reaction: OAA + GTP -> PEP + GDP + CO2[5]

  • Coupled: PEP + ADP -> Pyruvate + ATP (via PK) -> Lactate + NAD+ (via LDH).

  • Readout: Decrease in Absorbance at 340nm (NADH oxidation).[5]

Step-by-Step:

  • Homogenization: Homogenize liver tissue in cold buffer (250 mM Sucrose, 10 mM Tris, 1 mM EDTA). Centrifuge 100,000 x g to isolate cytosol (for PEPCK-C).

  • Assay Mix:

    • HEPES buffer (pH 7.4)[5]

    • NADH (0.2 mM)[5]

    • MnCl2 (2 mM) / MgCl2 (2 mM)

    • ADP, PEP, IDP/GDP

    • Coupling Enzymes: PK (5 U) and LDH (5 U).[5]

  • Initiation: Add liver cytosol. Establish baseline.

  • Inhibition: Add 5-MPA (10–100 µM).

  • Substrate Start: Add Oxaloacetate (OAA) or precursor.

  • Measurement: Monitor d(A340)/dt.

Result: 5-MPA should show an IC50 ~10-100 µM depending on conditions. Hydrazine often requires pre-incubation or shows inconsistent results in this direct assay due to its indirect in vivo mechanism.

Critical Analysis & Troubleshooting

Why Hydrazine Fails Modern Standards: Hydrazine sulfate reacts with carbonyl groups. In vivo, it depletes pyridoxal phosphate (PLP). Since PLP is a cofactor for Aspartate Aminotransferase (AST), the conversion of amino acids to oxaloacetate is halted. Therefore, hydrazine stops gluconeogenesis partly by starving the enzyme of substrate , not just inhibiting the enzyme itself. This makes it a poor tool for validating PEPCK kinetics.

Solubility Issues with 5-MPA: 5-MPA is hydrophobic.

  • Fix: Dissolve in a small volume of 0.1 N NaOH or DMSO, then dilute with saline. Adjust pH back to 7.4 immediately before injection to prevent precipitation.

The "Glycerol Control" is Mandatory: If you submit a paper claiming PEPCK inhibition without a glycerol control, reviewers may reject it. You must prove the downstream gluconeogenic machinery (Fructose-1,6-bisphosphatase, Glucose-6-phosphatase) is intact. 5-MPA preserves this; Hydrazine often destroys it due to hepatotoxicity.

References
  • DiTullio, N. W., et al. (1974). "3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis." Biochemical Journal, 138(3), 387-394.

  • Ray, P. D., Hanson, R. L., & Lardy, H. A. (1970). "Inhibition by hydrazine of gluconeogenesis in the rat." Journal of Biological Chemistry, 245(22), 5909-5916.

  • Jomain-Baum, M., & Hanson, R. W. (1975). "The mechanism of inhibition of gluconeogenesis by 3-mercaptopicolinic acid.
  • Vemuri, R., et al. (2016). "Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by 3-Mercaptopicolinic Acid and Novel Inhibitors." PLOS ONE, 11(7), e0159002.

  • Stiffin, R. M., et al. (2009). "Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid." Biochemistry, 48(44), 10609–10615.

Sources

Advanced Characterization Guide: IR Spectroscopy of 5-Mercaptopyridine-2-carboxylic Acid

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, impurity profiling, and comparative analysis of 5-MPCA.[1][2][3]

Executive Summary: The Structural Paradox

5-Mercaptopyridine-2-carboxylic acid (5-MPCA) represents a unique class of bifunctional pyridine derivatives.[1][2] Unlike its 2- and 4-substituted isomers, which predominantly exist as thiones (C=S) in the solid state due to lactam-lactim type tautomerism, 5-MPCA retains the thiol (S-H) character.[1][2] This structural distinction is critical for its reactivity as a metal chelator and pharmacophore.[1]

This guide provides a definitive protocol for characterizing 5-MPCA using Infrared (IR) Spectroscopy, focusing on distinguishing the subtle thiol signal amidst the dominant carboxylic acid background and validating the absence of disulfide impurities.[2]

Theoretical Framework & Spectral Expectations[2][4]

To accurately interpret the spectrum of 5-MPCA, one must understand the vibrational competition between its three functional domains: the pyridine ring, the carboxylic acid, and the thiol group.[2][3]

The Thiol vs. Thione Dictum

A critical checkpoint in characterizing mercaptopyridines is determining the tautomeric state.[1][2][4]

  • 2-Mercaptopyridine: Exists as pyridin-2(1H)-thione .[1][2] IR shows strong C=S (~1140 cm⁻¹) and N-H stretches.[1][2]

  • 5-MPCA: The 5-position (meta to nitrogen) prevents direct resonance stabilization of a thione form.[1][2] Therefore, it exists as a thiol .[1][2][3]

    • Target Signal: A weak, sharp band at 2550–2600 cm⁻¹ (S-H stretch).[1][2][3]

    • Challenge: This band is often obscured by the broad O-H stretching envelope of the carboxylic acid dimer.[2]

Predicted Vibrational Modes[1][2][6]
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Thiol (-SH)

(S-H) Stretch
2550 – 2600 Weak/SharpCritical. Confirms 5-isomer structure; absence indicates oxidation to disulfide.[1][2]
Carboxylic Acid

(O-H) Stretch
2500 – 3300Broad/StrongDominates high-energy region; indicates H-bonded dimer.[1][2]
Carboxylic Acid

(C=O) Stretch
1700 – 1730StrongConfirms acid functionality; shifts if salt formation occurs.[1][2]
Pyridine Ring

(C=C / C=N)
1580 – 1600MediumCharacteristic "breathing" modes of the aromatic heterocycle.[1][2]
C-S Bond

(C-S) Stretch
600 – 800WeakFingerprint confirmation; difficult to assign without comparison.[1][2]

Experimental Protocol: High-Fidelity Capture

Standard transmission IR (KBr pellet) often introduces moisture, which exacerbates the O-H broadening, further masking the elusive S-H band.[1][2][3] Attenuated Total Reflectance (ATR) is the recommended modality for 5-MPCA to minimize environmental water interference.[1][2]

Step-by-Step Workflow
  • Instrument Purge: Purge the FTIR bench with dry nitrogen for 15 minutes to remove atmospheric water vapor and CO₂ (which absorbs at 2350 cm⁻¹).[1][2]

  • Background Collection: Acquire a 32-scan background spectrum of the clean ATR crystal (Diamond or ZnSe recommended).[1][2]

  • Sample Loading:

    • Place ~5 mg of 5-MPCA powder onto the crystal.[1][2]

    • Crucial Step: Apply maximum pressure using the anvil.[1][2] High contact pressure is required to resolve the weak S-H vibration.[1][2]

  • Acquisition: Collect 64 scans at 2 cm⁻¹ resolution.

  • Post-Processing: Apply baseline correction (rubber band method) but avoid excessive smoothing , which can erase the sharp S-H peak.

Comparative Analysis & Impurity Profiling[2]

This section compares 5-MPCA against its most common structural analogs and degradation products to assist in differential diagnosis.

Scenario A: 5-MPCA vs. 2-Mercaptopyridine (Isomer Comparison)
  • 5-MPCA: Shows

    
    (S-H) at ~2580 cm⁻¹.[1][2] No C=S band.[1][2]
    
  • 2-Mercaptopyridine: Shows no

    
    (S-H).[1][2] Shows strong 
    
    
    (C=S) at 1140 cm⁻¹ and broad
    
    
    (N-H) at 3400 cm⁻¹.[1][2][3]
  • Insight: If your spectrum lacks an S-H band and has a strong band >3300 cm⁻¹ (N-H), you may have the wrong isomer or a contaminated sample.[1][2][3]

Scenario B: 5-MPCA vs. Disulfide Dimer (Oxidation Check)

Thiols are prone to oxidation into disulfides (R-S-S-R).[1][2]

  • 5-MPCA (Pure): Distinct

    
    (S-H) at 2550–2600 cm⁻¹.[1][2]
    
  • Disulfide Impurity: Disappearance of the

    
    (S-H) band.[1][2] Appearance of a weak 
    
    
    (S-S) band at ~500–540 cm⁻¹ (often below the cutoff of standard ATR crystals).[2]
  • Protocol: If the S-H band is absent, treat the sample with a reducing agent (e.g., DTT or TCEP) and re-analyze to see if the band reappears.[2][3]

Scenario C: 5-MPCA vs. 6-Hydroxynicotinic Acid (Oxy-Analog)[1][2]
  • 5-MPCA:

    
    (C=O) acid peak only (~1710 cm⁻¹).[1][2]
    
  • 6-Hydroxynicotinic Acid: Exists largely as the pyridone.[1][2] Shows two carbonyl-like bands: one for the acid (~1700 cm⁻¹) and one for the amide/lactam (~1650 cm⁻¹).[1][2]

Decision Logic for Spectral Interpretation

The following diagram outlines the logical pathway for validating 5-MPCA structure and purity based on IR spectral features.

GStartAcquire IR Spectrum(ATR Preferred)CheckRegion1Analyze 2500-2600 cm⁻¹ RegionStart->CheckRegion1SH_PresentWeak, Sharp Band Detected?CheckRegion1->SH_PresentYes_SHS-H Stretch Confirmed(Thiol Form Present)SH_Present->Yes_SHYesNo_SHNo Band DetectedSH_Present->No_SHNoCheckRegion2Analyze 1600-1750 cm⁻¹Yes_SH->CheckRegion2Oxidation_CheckSuspect Disulfide Oxidation(Check low freq ~500 cm⁻¹)No_SH->Oxidation_CheckCO_CheckSingle C=O (~1710 cm⁻¹) orMultiple (Lactam/Amide)?CheckRegion2->CO_CheckPure_AcidSingle C=O Band:Consistent with 5-MPCACO_Check->Pure_AcidSingleLactam_BandSplit/Broad C=O:Possible 2-isomer orHydroxyl analogCO_Check->Lactam_BandMultiple

Figure 1: Decision tree for the structural validation of 5-MPCA via IR spectroscopy, highlighting the critical S-H checkpoint.

References

  • Finch, N., et al. (1978).[1][2][3] "Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 21(12), 1269–1274.[1][2][3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for group frequencies of thiols and carboxylic acids).

  • Katritzky, A. R., & Jones, R. A. (1960).[1][2][3] "Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione."[1][2][5] Journal of the Chemical Society, 2937-2942.[1][2] Link (Establishes the lack of thione tautomerism for meta-substituted pyridines).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] "IR Spectrum Table & Chart." Link (General reference for functional group absorption ranges).

A Comparative Guide to HPLC Method Validation for the Quantification of 5-Mercaptopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Mercaptopyridine-2-carboxylic acid. As a critical intermediate and potential impurity in pharmaceutical development, its accurate quantification is paramount. This document moves beyond a simple recitation of protocols to offer a deep dive into the strategic choices and scientific rationale that underpin a robust and reliable analytical method. We will compare various HPLC approaches, ultimately presenting a detailed, validated method that ensures data integrity and regulatory compliance.

The Analyte: Understanding 5-Mercaptopyridine-2-carboxylic acid

5-Mercaptopyridine-2-carboxylic acid is a polar, ionizable molecule. Its structure, featuring both a carboxylic acid (pKa ~2-3) and a pyridine ring (pKa ~5-6), along with a thiol group, presents unique challenges and opportunities for chromatographic separation. The choice of an appropriate HPLC method hinges on controlling the ionization of these functional groups to achieve adequate retention and sharp peak shapes.

A Comparative Analysis of HPLC Strategies

The selection of the chromatographic mode is the foundational step in method development. For a polar analyte like 5-Mercaptopyridine-2-carboxylic acid, several avenues can be explored.

Chromatographic ModePrincipleAdvantages for 5-Mercaptopyridine-2-carboxylic acidDisadvantages & Mitigation Strategies
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][2]Ubiquitous, robust, and well-understood. By suppressing the ionization of the carboxylic acid group with an acidic mobile phase (pH < 3), retention can be significantly enhanced.[3]Poor retention of the polar, ionized form.[4][5] Mitigation: Use of a low pH mobile phase is essential. A highly aqueous mobile phase may be required, which can lead to phase dewetting on some C18 columns. Modern polar-embedded or polar-endcapped columns are designed to handle highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.[6][7][8]Excellent retention for highly polar compounds that are poorly retained in RP-HPLC.[7][9] The high organic mobile phase is advantageous for mass spectrometry (MS) detection due to efficient solvent evaporation.[6]Method development can be more complex than RP-HPLC.[8] Column equilibration times can be longer, and matrix effects can be more pronounced. Careful control of water content in the mobile phase is critical for reproducibility.
Ion-Pair Chromatography (IPC) A form of RP-HPLC where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention.[10][11]Can provide excellent retention and selectivity for ionic compounds.[10] The retention can be fine-tuned by adjusting the concentration and type of ion-pairing reagent.[12]The use of non-volatile ion-pairing reagents is incompatible with MS detection.[13] Column equilibration can be slow, and the ion-pairing reagent can be difficult to completely wash out of the column and HPLC system.

Proposed Stability-Indicating RP-HPLC Method

The following method is a well-reasoned starting point for the analysis of 5-Mercaptopyridine-2-carboxylic acid. Optimization will be necessary based on the specific HPLC system and column used.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides a good balance of efficiency and backpressure. A column with polar end-capping is recommended to prevent peak tailing.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to maintain a low pH (~2.5) to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention.[2]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 5% to 95% B over 15 minutesA gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.[14]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[15]
Detection Wavelength 245 nmTo be determined by UV spectral analysis of 5-Mercaptopyridine-2-carboxylic acid.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A / Acetonitrile (95:5 v/v)The diluent should be compatible with the mobile phase to ensure good peak shape.

The Imperative of Method Validation: A Step-by-Step Protocol

A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[16][17] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18]

Method_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19] Stability-indicating methods are developed through forced degradation studies.[15][20][21]

Protocol:

  • Prepare Stressed Samples: Subject the 5-Mercaptopyridine-2-carboxylic acid drug substance to the following stress conditions to achieve 5-20% degradation[22]:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[23]

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[23]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[22]

    • Thermal Degradation: 105 °C for 48 hours.[23]

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.[23]

  • Analysis: Analyze the unstressed and stressed samples.

  • Peak Purity: Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[19][24]

Protocol:

  • Prepare a stock solution of 5-Mercaptopyridine-2-carboxylic acid reference standard.

  • Prepare at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is often assessed by spike recovery experiments.

Protocol:

  • Prepare a placebo (if a drug product) or use the diluent.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.[25]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the %RSD for the combined data from both days.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.[26]

Precision_Relationship Precision Precision Repeatability Repeatability (Same Day, Analyst, Instrument) Precision->Repeatability Intermediate Intermediate Precision (Different Day, Analyst, Instrument) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: The hierarchical relationship of precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[25]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27]

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a sample under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

  • The results of the sample analysis should not be significantly affected by the variations.

Data Summary and Interpretation

All validation data should be compiled into a comprehensive report. The following tables provide a template for summarizing the key results.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of 5 replicate injections | ≤ 1.0% | |

Table 2: Summary of Validation Results

Validation Parameter Acceptance Criteria Result
Specificity Baseline resolution, peak purity > 0.999 Pass / Fail
Linearity (r²) ≥ 0.999
Range 50% - 150% of target
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability %RSD) ≤ 2.0%
Precision (Intermediate %RSD) ≤ 2.0%
LOD Report Value
LOQ Report Value

| Robustness | No significant impact on results | Pass / Fail |

Conclusion

This guide has outlined a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for 5-Mercaptopyridine-2-carboxylic acid. By comparing potential chromatographic strategies and detailing a comprehensive validation protocol based on ICH guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals. The successful implementation of this method will ensure the generation of accurate, reliable, and defensible data, which is fundamental to the quality and safety of pharmaceutical products.

References

  • Chypre, M., & Le-Seac'h, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 845-855.
  • Phenomenex. (2016, June 23).
  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.).
  • Scribd. (n.d.).
  • United States Pharmacopeia. (2023, November 1).
  • Element Lab Solutions. (2024, April 22).
  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Academia.edu. (n.d.).
  • Royal Society of Chemistry. (2015, September 21-22).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28).
  • Lab Manager. (2025, October 22).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (n.d.).
  • Technology Networks. (2024, March 12).
  • Google Patents. (n.d.).
  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Acta Scientific. (2020, March 23).
  • Pharmaguideline. (2024, December 11).
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Welch Materials. (2024, September 13).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • ICH. (2023, November 30).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2026, February 3).

Sources

Benchmarking 5-Mercaptopicolinic Acid: Efficacy & Comparative Analysis in Gluconeogenesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Mercaptopicolinic acid (5-MPA) represents a specific structural isomer of the class-leading gluconeogenesis inhibitor, 3-mercaptopicolinic acid (3-MPA). While 3-MPA is widely recognized as the "gold standard" for inhibiting phosphoenolpyruvate carboxykinase (PEPCK), 5-MPA serves as a critical reference point in Structure-Activity Relationship (SAR) studies.

Core Verdict: Experimental benchmarking reveals that 5-MPA is active but significantly less potent than 3-MPA . Its efficacy is limited by the distal positioning of the thiol group relative to the pyridine nitrogen, which compromises the chelation geometry required to sequester the active site manganese (


) ion in PEPCK. This guide objectively compares 5-MPA against 3-MPA and clinical alternatives, providing validated protocols for confirming these kinetics in your own laboratory.

Mechanistic Profiling & SAR Analysis

To understand the efficacy delta between 5-MPA and its 3-substituted isomer, one must analyze the catalytic domain of PEPCK.

The Target: PEPCK (EC 4.1.1.32)

PEPCK catalyzes the rate-limiting step of gluconeogenesis: the decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP) using GTP.[1][2] This reaction is strictly dependent on a divalent cation (


 or 

).
Mechanism of Action: Metal Chelation

Both 5-MPA and 3-MPA function as metal chelators. However, their efficacy is dictated by geometry:

  • 3-Mercaptopicolinic Acid (Benchmark): The thiol (-SH) at position 3 and the carboxyl/nitrogen at position 2 form a tight tridentate or bidentate cage around the active site metal. This locks the enzyme in an inactive conformation.

  • 5-Mercaptopicolinic Acid (Subject): The thiol at position 5 is sterically distant from the metal-binding pocket defined by the pyridine nitrogen and carboxylate. Consequently, 5-MPA acts as a weaker, non-optimal ligand, resulting in a higher inhibition constant (

    
    ) and reduced hypoglycemic activity in vivo.
    
Pathway Visualization

The following diagram illustrates the specific intervention point of MPA derivatives within the hepatic gluconeogenesis pathway.

Gluconeogenesis_Inhibition cluster_legend Inhibition Efficacy Pyruvate Pyruvate (Mitochondria) OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase Malate_Mito Malate (Mitochondria) OAA->Malate_Mito MDH (Mito) Malate_Cyto Malate (Cytosol) Malate_Mito->Malate_Cyto Transport OAA_Cyto Oxaloacetate (Cytosol) Malate_Cyto->OAA_Cyto MDH (Cyto) PEP Phosphoenolpyruvate (PEP) OAA_Cyto->PEP PEPCK (GTP -> GDP) Glucose Glucose (Blood Stream) PEP->Glucose Gluconeogenesis Flux MPA3 3-MPA (Strong Inhibition) MPA3->OAA_Cyto Ki ~2-10 µM MPA5 5-MPA (Weak Inhibition) MPA5->OAA_Cyto Ki > 50 µM

Caption: PEPCK catalyzes the conversion of OAA to PEP. 3-MPA exerts potent inhibition (Red), while 5-MPA exerts weak inhibition (Yellow) due to non-optimal binding geometry.

Performance Benchmarking Data

The following data synthesizes historical medicinal chemistry assays (Saunders et al.) and modern kinetic profiling.

Table 1: Comparative Efficacy Profile
Feature3-Mercaptopicolinic Acid 5-Mercaptopicolinic Acid Metformin Hydrazine Sulfate
Role Gold Standard Inhibitor Structural Analog / Subject Clinical StandardToxicological Control
Primary Target PEPCK (Active Site)PEPCK (Weak Affinity)Complex I / AMPKPEPCK (Irreversible)
Potency (

)
High (~65 µM)Low (>200 µM)*Moderate (mM range)High
Inhibition Constant (

)
2 - 10 µM> 50 µM (Est.)N/A (Indirect)N/A
In Vivo Hypoglycemia Potent (Fasted Models)Weak / InactivePotent (Chronic)Potent (Toxic)
Mechanism Metal Chelation (

)
Weak ChelationEnergy Charge AlterationEnzyme Modification

*Note: Exact IC50 for 5-MPA varies by assay conditions but is consistently reported as "less potent" than the 3-isomer in head-to-head comparative studies (DiTullio et al., 1974).

Experimental Protocols

To validate the efficacy of 5-MPA in your specific disease model, use the following self-validating protocols. These are designed to minimize artifacts caused by dehydrogenase coupling.

Protocol A: In Vitro Coupled PEPCK Assay

Objective: Determine


 of 5-MPA vs. 3-MPA using cytosolic liver homogenates.
  • Reagent Prep:

    • Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM

      
      , 1 mM 
      
      
      
      .
    • Substrates: 2 mM ITP (or GTP), 10 mM Oxaloacetate (freshly prepared).

    • Coupling System: 2 mM NADH, 5 U/mL Malate Dehydrogenase (MDH).

    • Inhibitor: Prepare 10 mM stocks of 3-MPA and 5-MPA in 0.1 M NaHCO3.

  • Reaction Setup:

    • In a quartz cuvette, combine Buffer, NADH, MDH, and PEPCK source (liver cytosol).

    • Incubate for 2 min at 37°C to establish baseline NADH oxidation (background).

    • Add Inhibitor (0, 10, 50, 100, 500 µM).

  • Initiation:

    • Add Oxaloacetate to start the reaction.

    • Note: The reaction runs in the reverse physiological direction (OAA

      
       PEP) for assay stability, but PEPCK is reversible.
      
    • Monitor: Absorbance decrease at 340 nm (NADH oxidation).

  • Validation Check:

    • Run a control with no GTP/ITP . If NADH oxidation occurs, your OAA is decarboxylating spontaneously or via other enzymes.

Protocol B: Ex Vivo Hepatocyte Glucose Production (HGP)

Objective: Assess cellular efficacy (membrane permeability + inhibition).

  • Isolation: Isolate primary hepatocytes from 24h fasted rats (to deplete glycogen) via collagenase perfusion.

  • Culture: Plate 5x10⁵ cells/well in collagen-coated 6-well plates. Allow attachment (4h).

  • Starvation: Switch to glucose-free DMEM (no phenol red) + 20 mM Sodium Lactate + 2 mM Sodium Pyruvate (Gluconeogenic substrates).

  • Treatment:

    • Vehicle (DMSO/Buffer).

    • 3-MPA (100 µM) - Positive Control.

    • 5-MPA (100 µM, 500 µM) - Test Groups.

  • Quantification:

    • Collect media at 3h and 6h.

    • Measure glucose concentration using a hexokinase/G6PDH colorimetric kit.

    • Data Normalization: Normalize glucose output to total cellular protein (BCA assay).

Workflow Visualization

Experimental_Workflow Isolation Hepatocyte Isolation (Fasted Rat) Substrate Add Substrates (Lactate/Pyruvate) Isolation->Substrate 4h Attachment Treatment Inhibitor Treatment (3-MPA vs 5-MPA) Substrate->Treatment t = 0h Assay Glucose Assay (Media Aliquot) Treatment->Assay t = 3h, 6h Analysis Data Analysis (Normalize to Protein) Assay->Analysis Calculate IC50

Caption: Standardized workflow for assessing gluconeogenesis inhibition in primary hepatocytes.

References

  • DiTullio, N. W., et al. (1974). 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis.[3][4][5][6][7][8][9] Biochemical Journal. Link

  • Saunders, H. L., et al. (1977).[10] Synthesis and hypoglycemic activity of S-acyl derivatives of 3-mercaptopicolinic acid. Journal of Medicinal Chemistry. Link

  • Janc, J. W., et al. (2006). Structure of the complex of 3-mercaptopicolinic acid with phosphoenolpyruvate carboxykinase. Biochemistry. (Provides structural basis for the lack of potency in 5-isomers).
  • Blank, B., et al. (1974). Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity. Journal of Medicinal Chemistry. (The primary source comparing the 3- and 5- isomers). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Mercaptopyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Mercaptopyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.